2-Chloro-4-methoxypyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-methoxypyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZBKYSXZSBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9), a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role as a scaffold for advanced therapeutic agents, particularly in the realm of kinase inhibitors. This document moves beyond a simple data sheet to explain the causality behind its synthetic utility and application, providing field-proven insights for its practical application.
Core Compound Identification and Physicochemical Profile
This compound is a substituted pyrimidine featuring three key functional groups that dictate its reactivity and utility: a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a nucleophilic amino group at the 5-position. This strategic arrangement makes it a versatile precursor for creating diverse molecular libraries.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 96833-41-9 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [3] |
| Molecular Weight | 159.57 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | [4] |
Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in public literature. Researchers should determine these properties experimentally for their specific lots.
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through the regioselective nucleophilic substitution of a dichloro-pyrimidine precursor. The methoxy group is installed by displacing the more reactive chlorine atom at the 4-position, a classic example of leveraging differential reactivity in heterocyclic systems.
Recommended Synthesis Protocol: Methoxylation of 2,4-dichloropyrimidin-5-amine
This protocol outlines a reliable method for the preparation of the title compound, achieving high yield and purity. The choice of sodium methoxide as the nucleophile and methanol as the solvent provides a straightforward and scalable route.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidin-5-amine (1.0 equiv.) in methanol (MeOH, approx. 12.5 mL per gram of starting material), add a 0.5 M solution of sodium methoxide (NaOMe) in methanol (1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at 20°C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 1.5 hours).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, this compound. A reported yield for this transformation is approximately 91%.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The C2-chloro atom is the primary site for modification via cross-coupling or nucleophilic aromatic substitution (SₙAr), while the C5-amino group can be functionalized through acylation or further coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position is an ideal handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.[5]
Rationale for Method Selection:
-
Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional tolerance of functional groups and its reliability in forming C-C bonds, which is essential for attaching aryl or heteroaryl moieties that can interact with deep pockets in target proteins.[6]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds. It allows for the introduction of a wide array of amine-containing fragments, which are often crucial for establishing hydrogen-bond interactions with the hinge region of protein kinases.
Caption: Key cross-coupling reactions at the C2-position.
Representative Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-tested protocol for the Suzuki coupling of a chloropyrimidine, which serves as a robust starting point for optimization with this compound.
Experimental Protocol:
-
Inerting: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.). Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring. For chloropyrimidines, microwave irradiation can significantly accelerate the reaction.[7]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery: The Kinase Inhibitor Scaffold
The 2,4,5-trisubstituted pyrimidine core is a "privileged scaffold" in medicinal chemistry, most notably in the development of protein kinase inhibitors for oncology.[8] Kinases are crucial nodes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Molecules built from the this compound core are designed to compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling.
A prime example of a drug class where this scaffold is relevant is Anaplastic Lymphoma Kinase (ALK) inhibitors, used to treat certain types of non-small cell lung cancer.[9] Although specific drugs like Ceritinib (LDK378) use a similar but distinct starting material, the core synthetic strategy highlights the value of the 2-chloro-5-aminopyrimidine template.[9] The synthesis involves a sequential SₙAr or Buchwald-Hartwig reaction at the chloro positions to build the final, complex inhibitor.
Caption: Inhibition of the ALK signaling pathway by a pyrimidine-based inhibitor.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related chloromethyl- and methoxypyrimidines can provide guidance.
General Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
Potential Hazards (Inferred from Analogous Compounds): Based on data for similar compounds, potential GHS hazard statements may include:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[10]
-
H315: Causes skin irritation.[11]
-
H318/H319: Causes serious eye damage/irritation.[11]
-
H335: May cause respiratory irritation.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound stands as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites allow for predictable and selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling. While public data on its physical properties is sparse, its strategic importance is evident from its structural similarity to key fragments used in the synthesis of potent kinase inhibitors. For drug discovery professionals, this compound represents a foundational building block for accessing novel chemical matter targeting critical cellular pathways, underscoring the enduring importance of substituted pyrimidines in the quest for new therapeutics.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 96833-41-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. appretech.com [appretech.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US8530480B2 - Substituted pyrimidinyl-amines as protein kinase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
"synthesis and characterization of 2-Chloro-4-methoxypyrimidin-5-amine"
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methoxypyrimidin-5-amine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. For drug development professionals, substituted pyrimidines like this compound are not merely chemical intermediates; they are versatile building blocks engineered for purpose. The strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine group on the pyrimidine ring creates a molecule with multiple handles for synthetic modification.[1] This allows for the systematic construction of complex molecular architectures capable of targeting a wide array of biological pathways, from kinase inhibition in oncology to antiviral and antibacterial applications.[1] This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and rigorous characterization of this pivotal research chemical, moving beyond simple protocols to explain the underlying scientific rationale.
Part 1: A Logic-Driven Synthetic Strategy
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to achieve high yield and purity. The presented pathway is a logical and efficient route, commencing from a commercially available precursor and proceeding through controlled functionalization of the pyrimidine core.
Foundational Chemistry: The Chlorination of the Pyrimidine Ring
The journey begins with the conversion of a dihydroxy pyrimidine to a dichloro derivative. This is a crucial step that installs the reactive chloro handles necessary for subsequent selective functionalization.
A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a mild base.[2][3] The reaction of 2,4-dihydroxy-5-methoxypyrimidine with POCl₃ effectively replaces the hydroxyl groups with chlorine atoms. The addition of a base like triethylamine or pyridine can facilitate the reaction, which typically requires heating under reflux conditions for several hours.[2]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine
-
System Preparation : In a reaction flask equipped for reflux and under a nitrogen atmosphere, combine 2,4-dihydroxy-5-methoxypyrimidine (1 mol equivalent) with a suitable solvent such as toluene.[2]
-
Reagent Addition : Add phosphorus oxychloride (2.0 - 2.5 mol equivalents) to the mixture.[2]
-
Base Catalysis : While stirring, introduce a tertiary amine base like triethylamine (1.0 - 1.5 mol equivalents).[2]
-
Reaction : Heat the mixture to reflux (approximately 100-160°C) and maintain for 2-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]
-
Work-up : Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification : The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.
Step 2: Selective Amination to Yield this compound
The next critical phase involves the selective amination of the dichlorinated intermediate. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for a controlled, regioselective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity is exploited to introduce the amine group at the desired location.
-
Reaction Setup : Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a suitable solvent, such as ethanol or isopropanol.
-
Nucleophilic Substitution : Add an aqueous solution of ammonia to the reaction mixture.
-
Controlled Heating : Gently heat the reaction mixture, typically to a temperature between 50-80°C, while monitoring the formation of the product by TLC.
-
Isolation : Once the reaction is complete, cool the mixture. The product, this compound, often precipitates out of the solution and can be collected by filtration.
-
Purification : The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to achieve high purity.[4]
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound.
Part 2: Rigorous Characterization - A Self-Validating System
The synthesis of a target compound is incomplete without rigorous characterization to confirm its identity, structure, and purity. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system where the results from one method corroborate the findings of another.
The Characterization Workflow
A standard workflow for characterization involves a battery of spectroscopic and physical analyses.
Caption: The multi-technique workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound. This data serves as a benchmark for researchers to validate their synthetic results.
| Analytical Technique | Expected Result/Observation | Rationale and Interpretation |
| Melting Point | Sharp, defined melting range | A sharp melting point is indicative of a pure crystalline solid. The melting point of the similar compound 2-chloro-5-methoxypyrimidin-4-amine is 181-182 °C, providing a reference range.[5] |
| ¹H NMR | Signals corresponding to the amine protons, the methoxy protons, and the aromatic proton. | The spectrum should show a singlet for the methoxy group (~4.0 ppm), a singlet for the pyrimidine ring proton, and a broad singlet for the amine protons.[2] |
| ¹³C NMR | Distinct signals for the five carbon atoms. | The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts, confirming the carbon skeleton.[6] |
| Mass Spectrometry (MS) | Molecular ion peak [M]+ and a characteristic [M+2]+ peak. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A key validation is the presence of an [M+2] isotope peak with an intensity approximately one-third of the [M]+ peak, which is characteristic of a molecule containing one chlorine atom.[6] |
| Infrared (IR) Spectroscopy | Absorption bands for N-H, C-O, C=N, C=C, and C-Cl bonds. | The IR spectrum provides confirmation of the functional groups present. Expect N-H stretching of the amine group (~3300-3500 cm⁻¹), C-O stretching of the methoxy group, C=N and C=C stretching from the pyrimidine ring, and a C-Cl stretching vibration.[6] |
The Principle of Self-Validation
The trustworthiness of the synthesis is established when these disparate data points converge to tell a single, coherent story.
-
Mass Spectrometry confirms the molecular weight and the presence of chlorine.
-
IR Spectroscopy validates the presence of the key functional groups (amine, methoxy, chloro, and the pyrimidine ring).
-
NMR Spectroscopy provides the precise electronic environment and connectivity of each proton and carbon atom, confirming the specific isomer that has been synthesized.
-
A sharp Melting Point provides strong evidence for the purity of the isolated compound.
When the molecular formula derived from the mass spectrum is consistent with the functional groups identified by IR and the structural arrangement elucidated by NMR, the identity of this compound is confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity of the material intended for further research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxypyrimidin-5-amine
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-4-methoxypyrimidin-5-amine, a key intermediate in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely available, this document serves as an expert guide to the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules, offering researchers and drug development professionals a robust framework for the characterization of this and similar heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the pyrimidine ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chloro group and the pyrimidine ring itself, coupled with the electron-donating effects of the methoxy and amino groups, creates a nuanced electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these influences is paramount for unambiguous structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy protons, the amino protons, and the lone aromatic proton on the pyrimidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet (s) | 1H | H-6 |
| ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ |
| ~ 4.0 - 4.2 | Singlet (s) | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Proton (H-6): The pyrimidine ring is electron-deficient, which generally leads to a downfield shift for its protons.[1][2] The presence of a single proton at the C-6 position, flanked by the amino and a nitrogen atom, is expected to result in a singlet in the aromatic region, likely between δ 8.0 and 8.2 ppm. For comparison, the H-5 proton in the parent pyrimidine resonates at approximately δ 7.36 ppm.[2] The deshielding effect of the adjacent nitrogen and the overall electron-poor nature of the ring in the target molecule would justify the downfield shift.
-
Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.[3][4][5] A broad singlet is anticipated, typically in the range of δ 5.0 - 6.0 ppm in a solvent like DMSO-d₆. In the ¹H NMR spectrum of 5-aminopyrimidine in DMSO-d₆, the amino protons appear as a broad signal.[6] The addition of D₂O would lead to the disappearance of this signal due to proton-deuteron exchange, confirming its assignment.[4]
-
Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift is influenced by the attachment to the electron-deficient pyrimidine ring and is predicted to be around δ 4.0 - 4.2 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C-4 |
| ~ 158 - 162 | C-2 |
| ~ 145 - 150 | C-6 |
| ~ 125 - 130 | C-5 |
| ~ 55 - 60 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum
-
C-2 and C-4: The carbons directly attached to the electronegative nitrogen and chlorine (C-2) and nitrogen and oxygen (C-4) atoms will be the most deshielded. In 2-chloropyrimidine, the C-2 carbon appears at a significantly downfield chemical shift.[7][8] Similarly, the carbon attached to the methoxy group in 4-methoxypyrimidine is also shifted downfield.[9][10] Therefore, C-2 and C-4 are expected to have the largest chemical shifts. The C-4 carbon, being attached to the more electronegative oxygen of the methoxy group, is predicted to be slightly more downfield than the C-2 carbon, which is attached to chlorine.
-
C-6: This carbon is adjacent to a ring nitrogen and is expected to be deshielded, appearing in the aromatic region.
-
C-5: The C-5 carbon is attached to the amino group and is situated between two carbon atoms in the ring. Its chemical shift will be influenced by the electron-donating nature of the amino group, which would shift it upfield relative to the other ring carbons. In 5-aminopyrimidine, the C-5 carbon is observed at a lower chemical shift compared to the other ring carbons.[11]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55 - 60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=N and C=C stretching | Pyrimidine ring |
| 1300 - 1200 | C-O stretching (asymmetric) | Aryl ether (-OCH₃) |
| 1100 - 1000 | C-O stretching (symmetric) | Aryl ether (-OCH₃) |
| 800 - 700 | C-Cl stretching | Chloro group |
Interpretation of the IR Spectrum
-
N-H Vibrations: A primary amine will typically show two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[12][13] A medium to strong absorption band between 1650 and 1580 cm⁻¹ due to N-H bending is also expected.[12][13] The IR spectrum of 5-amino-4,6-dichloropyrimidine shows characteristic N-H stretching bands in this region.[2]
-
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. The C-H stretching of the methoxy group will appear as stronger bands in the 2950-2850 cm⁻¹ range.
-
Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of sharp, medium to strong absorption bands in the 1600-1450 cm⁻¹ region.[14]
-
C-O and C-Cl Vibrations: The asymmetric C-O stretching of the aryl ether is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch will be weaker and appear around 1050 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely be employed.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Significance |
| 175/177 | [M]⁺˙ | Molecular ion peak (with ³⁷Cl isotope peak) |
| 160/162 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146/148 | [M - CHO]⁺ | Loss of a formyl radical |
| 140 | [M - Cl]⁺ | Loss of a chlorine radical |
| 112 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 175. Due to the presence of a chlorine atom, a characteristic isotopic peak ([M+2]⁺˙) at m/z 177 with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:
-
Loss of a methyl radical (-CH₃): Cleavage of the methoxy group to lose a methyl radical (15 Da) would result in a fragment ion at m/z 160/162.
-
Loss of a formyl radical (-CHO): Rearrangement and loss of a formyl radical (29 Da) from the methoxy group is a plausible fragmentation pathway.
-
Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond would lead to a fragment at m/z 140.
-
Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the fragment ions is also likely.
-
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathway for this compound under electron ionization.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to validated experimental protocols is crucial. The following are detailed, step-by-step methodologies for the analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange rate.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration, especially for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
IR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Acquire mass spectra across a suitable mass range (e.g., m/z 40-300) as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data may be scarce, a thorough understanding of the influence of the chloro, methoxy, and amino substituents on the pyrimidine core allows for accurate prediction and interpretation of the expected spectra. This guide provides a detailed framework for researchers to confidently identify and characterize this important molecule, ensuring its quality and suitability for downstream applications in drug discovery and development. The provided protocols offer a starting point for obtaining reliable and reproducible spectroscopic data.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 3. 5-AMINOPYRIMIDINE(591-55-9) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]
- 8. ijirset.com [ijirset.com]
- 9. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum [chemicalbook.com]
- 14. ias.ac.in [ias.ac.in]
- 15. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxypyrimidin-5-amine for Pharmaceutical Development
Introduction: The Strategic Importance of 2-Chloro-4-methoxypyrimidin-5-amine in Modern Drug Discovery
This compound (CAS No. 96833-41-9) is a highly functionalized pyrimidine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine on the pyrimidine core offers multiple avenues for synthetic elaboration. This makes it an invaluable intermediate in the construction of complex molecular architectures targeting a wide array of biological pathways, from kinase inhibition to antiviral and anticancer therapies.
The successful incorporation of this intermediate into a drug development pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are not merely academic data points; they are critical determinants of reaction efficiency, purification strategies, formulation development, and ultimately, the bioavailability and shelf-life of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. Recognizing the limited publicly available data for this specific molecule, this guide emphasizes theoretical principles derived from its structural attributes, provides comparative data from close structural analogs, and offers detailed, field-proven experimental protocols for in-house characterization.
Section 1: Physicochemical Properties and Solubility Profile
A comprehensive understanding of the solubility of this compound is paramount for its effective use in both synthetic and formulation contexts. While specific experimental data for this compound is scarce, a predictive analysis based on its structural features and comparison with related molecules can provide valuable insights.
Molecular Structure and Predicted Properties
The key functional groups of this compound—the pyrimidine ring, the primary amine, the methoxy group, and the chloro group—all contribute to its overall polarity and potential for intermolecular interactions.
-
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. This suggests a potential for solubility in protic solvents.
-
Polarity: The combination of polar functional groups imparts a degree of polarity to the molecule, which would favor solubility in polar solvents.
Comparative Solubility Data of Structural Analogs
To establish a reasonable expectation for the solubility of this compound, it is instructive to examine the reported solubility of structurally similar compounds.
| Compound Name | CAS Number | Structure | Reported Solubility |
| This compound | 96833-41-9 | Data not available | |
| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | Soluble in acetic acid (50 mg/mL)[1] | |
| 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 | Described as having favorable solubility[2] | |
| 4-Amino-2-chloro-5-methylpyridine | 79055-62-2 | Slightly soluble in water (5.4 g/L at 25 °C)[3] | |
| 2-Chloro-4-methylpyrimidin-5-amine | 20090-69-1 | Reported to be soluble in water[4] | |
| 2-Chloro-5-nitropyrimidin-4-amine | 1920-66-7 | Slightly soluble in water[5] |
This table summarizes available solubility data for compounds structurally related to this compound to provide a predictive framework.
Based on these analogs, it is reasonable to hypothesize that this compound will exhibit some solubility in water and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the methoxy group, as opposed to a methyl group, may slightly increase its polarity and potential for hydrogen bonding compared to some of the listed analogs.
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound (of known purity)
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Data Interpretation: The results should be tabulated to provide a clear overview of the solubility in different solvents and at different temperatures. This data is invaluable for selecting appropriate solvents for synthesis, purification, and the initial stages of formulation.
Caption: Workflow for experimental solubility determination.
Section 2: Stability Profile and Degradation Pathways
The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation. Understanding its potential degradation pathways is essential for developing stable drug products.
Predicted Chemical Liabilities
The structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions:
-
Hydrolysis of the Chloro Group: The 2-chloro substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution, particularly by water (hydrolysis). This reaction can be catalyzed by acidic or basic conditions and elevated temperatures. The product of hydrolysis would be the corresponding 2-hydroxy-4-methoxypyrimidin-5-amine. The presence of the electron-donating amino and methoxy groups may modulate the reactivity of the chloro group.
-
Oxidation of the Amine Group: The primary amine at the 5-position can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air. This can lead to the formation of colored degradation products.
-
Ether Cleavage: The methoxy group is generally stable, but under harsh acidic conditions, it could potentially undergo cleavage.
Forced Degradation Studies: A Proactive Approach
Forced degradation (stress testing) is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The following protocol outlines a typical forced degradation study.
Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile/water mixture)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (HPLC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A gradient method is typically required to separate the parent compound from its degradation products.
-
The use of an HPLC-PDA-MS system is highly recommended. The PDA detector will provide information on the peak purity, while the MS detector will provide mass information for the parent compound and any degradation products, aiding in their structural elucidation.
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products using the mass spectrometry data.
-
Propose the likely degradation pathways based on the identified products.
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
The Emerging Therapeutic Potential of 2-Chloro-4-methoxypyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold in Modern Medicinal Chemistry
The pyrimidine nucleus, a foundational six-membered heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules, including the nucleobases uracil, thymine, and cytosine, has long signaled its potential for biological interaction.[1][2] This inherent bio-compatibility has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a vast array of therapeutic agents with diverse pharmacological activities.[3] Clinically approved drugs incorporating the pyrimidine core span a wide range of indications, from anticancer agents like 5-fluorouracil to antivirals such as zidovudine and antibacterial medications like trimethoprim.[2] The versatility of the pyrimidine ring, with its multiple sites for chemical modification, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the targeted design of novel therapeutics. This guide focuses on a specific, highly versatile pyrimidine intermediate, 2-Chloro-4-methoxypyrimidin-5-amine, and explores the burgeoning potential of its derivatives in oncology, infectious diseases, and inflammatory conditions.
The Strategic Importance of this compound as a Synthetic Intermediate
This compound (CAS: 96833-41-9) is a trifunctionalized pyrimidine that serves as an exceptionally valuable starting material for the synthesis of complex, biologically active molecules.[4][5] Its strategic utility stems from the differential reactivity of its substituents:
-
The 2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of amine, alcohol, and thiol functionalities. This position is often key for establishing interactions with the hinge region of protein kinases.
-
The 5-Amino Group: This exocyclic amine can be readily acylated, sulfonylated, or used as a handle for further heterocyclic ring formation, providing a vector for modifying the compound's solubility, polarity, and target engagement.
-
The 4-Methoxy Group: While less reactive than the 2-chloro group, the methoxy substituent can be demethylated to the corresponding pyrimidone or displaced under more forcing conditions, offering another point for diversification.
This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, making it a powerful platform for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
General Synthetic Pathways
The derivatization of this compound typically proceeds via a sequence of nucleophilic substitution and functional group manipulations. A common strategy for the synthesis of kinase inhibitors, for example, involves an initial SNAr at the C2 position, followed by modification of the C5-amino group.
Below is a generalized workflow for the synthesis of derivatives from this core structure.
Caption: Generalized synthetic workflow for derivatization.
Anticancer Activity: Targeting Key Oncogenic Drivers
The most profound biological activity demonstrated for derivatives of the this compound scaffold is in the realm of oncology, particularly as kinase inhibitors.[6] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrimidine core is an excellent bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding pocket of kinases.
Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
A prime example of the therapeutic potential of this scaffold is the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[6] Mutations and rearrangements in ALK and EGFR are key oncogenic drivers in a subset of NSCLC patients. While targeted therapies exist, the emergence of drug resistance necessitates the development of next-generation inhibitors.
A recently developed compound, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) , showcases the power of the this compound framework.[6] This compound potently inhibited both wild-type and various drug-resistant mutants of both ALK and EGFR.
The efficacy of CHMFL-ALK/EGFR-050 was demonstrated through rigorous biochemical and cell-based assays.[6]
| Target Kinase/Cell Line | IC50 / GI50 (nM) | Biological Activity |
| Biochemical Kinase Assays | ||
| EML4-ALK | 1.0 | Potent inhibition of the primary ALK fusion protein |
| EML4-ALK L1196M | 2.0 | Activity against a key resistance mutation |
| EGFR del 19 | 1.0 | Inhibition of a common activating EGFR mutation |
| EGFR T790M | 1.0 | Efficacy against the "gatekeeper" resistance mutation |
| Cellular Proliferation Assays | ||
| H3122 (EML4-ALK) | 10 | Potent inhibition of ALK-driven cancer cell growth |
| H1975 (EGFR L858R/T790M) | 2.0 | Strong activity against EGFR-mutant cancer cells |
Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2017.[6]
The dual inhibitory action of these derivatives leads to a comprehensive shutdown of key oncogenic signaling pathways. By blocking both ALK and EGFR, the compound can overcome resistance mechanisms that may arise from the activation of bypass signaling tracks.
Caption: Dual inhibition of ALK and EGFR signaling pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ALK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human ALK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the ALK enzyme to all wells except the negative controls.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential Antimicrobial and Anti-inflammatory Activities
While the anticancer properties of derivatives from this specific scaffold are most prominently documented, the broader class of pyrimidines exhibits significant antimicrobial and anti-inflammatory activities.[1][8] This suggests that derivatives of this compound warrant investigation in these therapeutic areas.
Antimicrobial Potential
Pyrimidine derivatives are known to exert antimicrobial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria.[9] The structural similarity of pyrimidines to natural nucleobases allows them to interfere with microbial DNA, RNA, and protein synthesis.[1]
Hypothetical Exploration: The 2-chloro and 5-amino groups on the this compound core could be functionalized with moieties known to possess antimicrobial properties, such as sulfonamides or quinolones.[10] These novel derivatives could then be screened against a panel of clinically relevant bacterial and fungal strains.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Potential
The anti-inflammatory effects of pyrimidine derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3] Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.
Hypothetical Exploration: By analogy to known COX-2 inhibitors, derivatives of this compound could be designed to fit within the active site of the COX-2 enzyme. The versatile substitution patterns of the core scaffold allow for the introduction of pharmacophores known to confer COX-2 selectivity.
Future Directions and Conclusion
The this compound scaffold is a proven platform for the development of potent, targeted anticancer agents, particularly kinase inhibitors. The clinical and preclinical success of pyrimidine-based drugs underscores the continued importance of this heterocycle in medicinal chemistry.
Key areas for future research include:
-
Expansion of Anticancer Targets: Exploring the activity of derivatives against other kinase families and non-kinase cancer targets.
-
Systematic Exploration of Antimicrobial and Anti-inflammatory Activity: Designing and screening libraries of derivatives specifically for these therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis is needed to fully understand how substitutions at each position of the pyrimidine ring influence biological activity and selectivity.
-
Pharmacokinetic Optimization: Further chemical modifications to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. appretech.com [appretech.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Unseen Workhorse: A Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine and its Analogs in Modern Drug Discovery
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the foundation of numerous biologically active agents.[1][2] Within this vast chemical family, 2-Chloro-4-methoxypyrimidin-5-amine emerges as a highly versatile, yet often overlooked, intermediate. Its strategic placement of reactive and modifiable functional groups—a nucleophilic substitution-prone chlorine atom, a methoxy group, and a key amino group—offers a rich platform for the construction of complex molecular architectures targeting critical biological pathways.[3] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound and its analogs, with a particular focus on their pivotal role in the development of next-generation kinase inhibitors. We will dissect the causality behind its use as a core scaffold, present detailed synthetic methodologies, and explore its application in the design of potent dual-target inhibitors for non-small cell lung cancer (NSCLC).
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds containing the pyrimidine ring are fundamental to life, forming the basis of nucleobases like thymine, uracil, and cytosine.[4] This inherent biocompatibility has made the pyrimidine nucleus a fertile ground for drug discovery, leading to a wide array of therapeutics in oncology, infectious diseases, and inflammatory conditions.[4][5] The 5-aminopyrimidine substructure, in particular, is a recurring motif in a multitude of kinase inhibitors.[1] The amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. The strategic functionalization at other positions on the pyrimidine ring allows for the fine-tuning of selectivity, potency, and pharmacokinetic properties.[6]
Physicochemical Properties of the Core Scaffold
This compound is the central subject of this guide. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 96833-41-9 | [6][7][8][9] |
| Molecular Formula | C₅H₆ClN₃O | [9] |
| Molecular Weight | 159.57 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |
The 2-chloro group is the most reactive site for nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing larger, more complex side chains. The 5-amino group, while less nucleophilic than an aliphatic amine, can be readily acylated, alkylated, or used as a point of attachment for building out the molecule, as seen in advanced kinase inhibitors.
Synthesis of this compound: A Plausible Pathway
While specific, peer-reviewed syntheses for this compound are not abundantly detailed in readily available literature, a robust and logical synthetic route can be constructed based on established pyrimidine chemistry and protocols for closely related analogs like 2-Chloro-4-methylpyrimidin-5-amine.[3] The most logical approach involves the introduction of the 5-amino group via a nitration-reduction sequence on a suitable precursor.
A plausible multi-step synthesis is outlined below:
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine for Research Applications
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in the natural nucleobases uracil, cytosine, and thymine has made it a privileged structure in the design of therapeutic agents that modulate fundamental biological processes. Among the vast landscape of functionalized pyrimidines, 2-Chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9) has emerged as a particularly valuable and versatile building block. Its strategic arrangement of reactive and modulating functional groups—a nucleophilic amino group, a displaceable chloro substituent, and a methoxy moiety—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.
This in-depth technical guide provides a comprehensive overview of this compound, from sourcing high-purity material to its practical application in the synthesis of targeted therapeutics. We will delve into the critical aspects of supplier selection, quality control, safe handling, and the chemical logic behind its use in the development of next-generation kinase inhibitors.
PART 1: Sourcing and Procurement of High-Quality this compound
The success of any synthetic campaign begins with the quality of the starting materials. For a specialized reagent like this compound, selecting a reputable commercial supplier is of paramount importance to ensure consistency, purity, and reliability of experimental outcomes.
Identifying Reputable Commercial Suppliers
A thorough evaluation of the chemical supplier landscape is the first step. Several established suppliers cater to the research and pharmaceutical sectors, offering this compound in various quantities. Key suppliers to consider include:
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals, often providing comprehensive documentation and technical support.
-
AbacipharmTech: A global chemical supplier specializing in a wide range of organic compounds for research and development.[1]
-
Ambeed: A provider of a large catalog of chemical building blocks with available analytical data.[2]
-
Fluorochem: A well-regarded supplier of fine chemicals, particularly fluorinated compounds and heterocyclic building blocks.
-
3ASenrise: A manufacturer and supplier of chemical products.[3]
-
Appretech Scientific Limited: A supplier of fine chemicals and pharmaceutical intermediates.[4]
When selecting a supplier, researchers should look beyond just price and availability. Factors such as the availability of a Certificate of Analysis (CoA), detailed safety data sheets (SDS), and responsive technical support are crucial indicators of a supplier's commitment to quality.
Critical Specifications for Research-Grade Material
For applications in drug discovery and medicinal chemistry, the purity of this compound is a critical parameter. The presence of impurities can lead to unwanted side reactions, complicate purification of the desired products, and potentially interfere with biological assays.
Table 1: Key Physicochemical Properties and Typical Specifications
| Property | Value | Source(s) |
| CAS Number | 96833-41-9 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 153-155 °C | |
| Purity (by HPLC) | ≥97% (Typical) | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
While a specific, universally available Certificate of Analysis is not feasible to present, a typical CoA from a reputable supplier would confirm the identity via ¹H NMR and Mass Spectrometry and quantify purity using HPLC. Researchers should always request a lot-specific CoA before purchasing.
PART 2: Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound in-house is a critical step before its use in synthesis. This section outlines the standard analytical techniques for its characterization.
Spectroscopic and Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8] The method should be validated for linearity, accuracy, and precision.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 159.57 g/mol .
Potential Impurities
Potential impurities in commercially available this compound can arise from the synthetic route. These may include starting materials, reagents, or by-products from incomplete reactions or side reactions. Common synthetic routes for related chloropyrimidines often involve chlorination of a corresponding hydroxypyrimidine.[9] Therefore, residual starting material or over-chlorinated species could be potential impurities. It is crucial to assess the impurity profile by HPLC to ensure it meets the requirements of the intended application.
PART 3: Safe Handling, Storage, and Stability
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Safety Precautions
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage and Stability
To ensure the long-term stability and prevent degradation of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
-
Light Sensitivity: Protect from light.
PART 4: Application in the Synthesis of Kinase Inhibitors
The true utility of this compound lies in its application as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, while the substituents at the 2, 4, and 5 positions can be tailored to achieve specific interactions within the kinase active site.
Key Chemical Transformations
The reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon, making the chloro group a good leaving group for nucleophilic aromatic substitution (SNA_r) reactions.[10][11] The amino group at the C5 position is a key hydrogen bond donor and can also be functionalized.
Diagram 1: Key Reaction Sites of this compound
Caption: Key reactive sites for synthetic transformations.
-
Nucleophilic Aromatic Substitution (SNA_r): This is the most common reaction involving the 2-chloro substituent. A wide range of nucleophiles, particularly amines, can displace the chloride to form a new C-N bond. This reaction is fundamental for introducing side chains that can interact with specific residues in the kinase active site.[11]
-
Suzuki-Miyaura Cross-Coupling: While less common for chloropyrimidines compared to their bromo or iodo counterparts due to the lower reactivity of the C-Cl bond, Suzuki coupling can be achieved under optimized conditions with highly active palladium catalysts and ligands. This reaction allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties.
Application in the Synthesis of Dasatinib Analogues
Dasatinib is a potent oral dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[12] While the commercial synthesis of Dasatinib itself may follow different routes, the core structure contains a substituted aminopyrimidine moiety. This compound serves as an excellent starting point for the synthesis of novel Dasatinib analogues for structure-activity relationship (SAR) studies.
Diagram 2: Generalized Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for developing kinase inhibitors.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction, a key step in many kinase inhibitor syntheses.
Objective: To synthesize N-(2-Chloro-4-methoxypyrimidin-5-yl)aniline as a core intermediate.
Materials:
-
This compound
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validating System: The success of this protocol can be validated at each step. The consumption of starting materials and the formation of the product can be monitored by TLC or LC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HPLC.
Conclusion: A Versatile Building Block for Future Therapies
This compound stands out as a strategically important building block for researchers in drug discovery. Its well-defined reactivity and versatile functional handles provide a robust platform for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. By carefully selecting high-quality starting materials, implementing rigorous quality control measures, and applying sound synthetic methodologies, researchers can effectively leverage the potential of this compound to drive the development of the next generation of targeted therapeutics.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 96833-41-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. This compound|CAS 96833-41-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 4. researchgate.net [researchgate.net]
- 5. file.leyan.com [file.leyan.com]
- 6. rsc.org [rsc.org]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Substituted Pyrimidines
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methoxypyrimidin-5-amine, a Key Pharmaceutical Intermediate
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a highly valuable intermediate, prized for its specific arrangement of functional groups that allow for versatile and directed chemical modifications. The chloro, methoxy, and amino substituents serve as critical handles for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, field-proven, three-step synthetic route starting from the readily available commodity chemical, 5-nitrouracil. Each step is detailed with a full experimental protocol, an explanation of the underlying chemical principles, and a discussion of the critical process parameters that ensure a successful outcome.
Overall Synthetic Strategy
The synthesis is designed as a logical, three-stage process that builds complexity on the pyrimidine ring in a controlled manner. The strategy involves:
-
Aromatic System Activation: Conversion of 5-nitrouracil into a highly reactive dichlorinated intermediate.
-
Regioselective Nucleophilic Substitution: Selective replacement of the more activated C4-chloro substituent with a methoxy group.
-
Chemoselective Reduction: Reduction of the nitro group to the target amine without affecting the chloro substituent.
This linear approach is efficient and leverages well-established, high-yielding chemical transformations, making it suitable for both laboratory-scale synthesis and process scale-up.
Caption: High-level overview of the three-step synthetic route.
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
Mechanistic Rationale
The initial step involves the conversion of the di-hydroxy pyrimidine (in its tautomeric uracil form) into the significantly more reactive dichloro derivative. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation. The reaction is catalyzed by a tertiary amine base, such as N,N-dimethylformamide (DMF) or N,N-diethylaniline, which forms a Vilsmeier-Haack type reagent in situ. This electrophilic species activates the carbonyl groups of the uracil ring, facilitating their replacement by chloride ions. This conversion is critical as it transforms the inert hydroxyl groups into excellent leaving groups (chlorides), paving the way for subsequent nucleophilic substitution reactions.[1][2]
Detailed Experimental Protocol
-
Apparatus Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 5-nitrouracil (1.0 eq, e.g., 50 g) and phosphorus oxychloride (POCl₃) (6.4 eq, e.g., 320 mL).
-
Catalyst Addition & Reflux: Begin stirring the slurry and add N,N-dimethylformamide (DMF) (0.2 eq, e.g., 5.5 mL) dropwise. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[2]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully quench the residue by pouring it slowly onto crushed ice (e.g., 500 g) with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 2,4-dichloro-5-nitropyrimidine as a solid, which can be used in the next step without further purification.
-
Step 2: Regioselective Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Mechanistic Rationale: The Basis of C4 Selectivity
This step is a nucleophilic aromatic substitution (SNAr) reaction. The key to this synthesis is the highly regioselective replacement of only one chlorine atom. The chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This selectivity is dictated by the powerful electron-withdrawing effect of the nitro group at the C5 position.
When a nucleophile (in this case, methoxide ion) attacks the C4 position, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the oxygen atoms of the adjacent nitro group through resonance.[3] This provides substantial stabilization to the transition state, lowering the activation energy for the C4-attack pathway. Conversely, attack at the C2 position does not permit this direct resonance stabilization with the nitro group. Consequently, the reaction proceeds almost exclusively at the C4 position under kinetic control.[3]
Caption: Rationale for preferential nucleophilic attack at the C4 position.
Detailed Experimental Protocol
-
Apparatus Setup: Use a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation:
-
Prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol. This can be done by carefully adding sodium metal (1.0-1.1 eq) to anhydrous methanol under nitrogen at 0 °C.
-
Dissolve the 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol in the reaction flask and cool the solution to 0-5 °C using an ice bath.
-
-
Reaction Execution: Add the sodium methoxide solution dropwise to the stirred pyrimidine solution, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or HPLC.
-
Work-up & Isolation:
-
Once the reaction is complete, neutralize the mixture with acetic acid or ammonium chloride solution.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. This typically yields 2-chloro-4-methoxy-5-nitropyrimidine of sufficient purity for the subsequent step.
-
Step 3: Synthesis of this compound
Mechanistic Rationale: Chemoselective Nitro Group Reduction
The final step is the reduction of the aromatic nitro group to a primary amine. A critical requirement for this transformation is chemoselectivity; the reducing agent must not affect the chloro or methoxy groups on the pyrimidine ring. Catalytic hydrogenation is an ideal method for this purpose. Using palladium on carbon (Pd/C) as the catalyst, molecular hydrogen (H₂) selectively reduces the nitro group. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine without causing reductive cleavage of the C-Cl bond (hydrogenolysis), which can be a competing side reaction under harsher conditions. The presence of a mild acid, like acetic acid, can sometimes facilitate the reaction.[1]
Detailed Experimental Protocol
-
Apparatus Setup: A heavy-walled hydrogenation flask (or a standard round-bottom flask for balloon hydrogenation) equipped with a magnetic stir bar is required.
-
Reagent Charging:
-
In the flask, dissolve 2-chloro-4-methoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethyl acetate, ethanol, or methanol.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.
-
Add acetic acid (1.0-2.0 eq) to the mixture.[1]
-
-
Hydrogenation:
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm to 5 bar, depending on the apparatus).[1]
-
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the nitro-compound starting material indicates completion. Hydrogen uptake will also cease.
-
Work-up & Isolation:
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite in air.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Quantitative Data Summary
| Step | Transformation | Starting Material | Product | Typical Yield |
| 1 | Chlorination | 5-Nitrouracil | 2,4-Dichloro-5-nitropyrimidine | ~80%[2] |
| 2 | Methoxylation | 2,4-Dichloro-5-nitropyrimidine | 2-Chloro-4-methoxy-5-nitropyrimidine | ~85-90% (estimated)[3] |
| 3 | Reduction | 2-Chloro-4-methoxy-5-nitropyrimidine | This compound | >90% (estimated)[1] |
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-methoxypyrimidin-5-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-methoxypyrimidin-5-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a diverse range of biologically active compounds. This document outlines the underlying chemical principles, offers step-by-step experimental procedures for various classes of nucleophiles, and provides insights into reaction optimization and troubleshooting. The content is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of heterocyclic compounds.
Introduction: The Significance of this compound in Synthesis
The pyrimidine core is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active molecules.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design. This compound is a particularly useful intermediate due to the differential reactivity of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, providing a versatile handle for introducing a wide array of functional groups.[2] The amino group at the 5-position and the methoxy group at the 4-position also offer opportunities for further chemical modification, although the primary focus of this guide is the substitution at the C2 position.
The reactivity of the 2-chloro substituent is enhanced by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction.[3][4] This inherent reactivity allows for substitutions with a broad range of nucleophiles, including amines, thiols, and alcohols, often under mild reaction conditions.
General Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The nucleophilic aromatic substitution on chloropyrimidines is a well-established and reliable transformation. The general mechanism proceeds through a two-step addition-elimination pathway.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor influencing the reaction rate.[3]
Step 2: Elimination of the Leaving Group The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.
The position of the chlorine atom on the pyrimidine ring significantly impacts its reactivity. Generally, a chlorine at the 4-position is more reactive than one at the 2-position due to greater stabilization of the Meisenheimer complex by both ring nitrogens.[3] However, the 2-position in this compound is sufficiently activated for efficient substitution with a variety of nucleophiles.[5]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Amination (Substitution with Amines)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines. Amines are excellent nucleophiles for this transformation.[6]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the desired amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (e.g., TEA or DIPEA) (1.5 - 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 2-amino-4-methoxypyrimidin-5-amine derivative.
Workflow for Amination:
Caption: General workflow for the amination of this compound.
Protocol for Thiolation (Substitution with Thiols)
This protocol outlines the reaction with thiol nucleophiles to form 2-thioether-substituted pyrimidines. Thiolates are excellent nucleophiles and readily displace the chloride.[7]
Materials:
-
This compound
-
Desired thiol (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.
-
Carefully add the base (e.g., NaH or K₂CO₃) (1.2 - 2.0 equivalents) to the solution to generate the thiolate in situ. Stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water (especially if NaH was used) and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-(alkylthio/arylthio)-4-methoxypyrimidin-5-amine.
Protocol for Alkoxylation/Hydroxylation (Substitution with Alcohols/Water)
The substitution with alcohols or water generally requires more forcing conditions or the use of a strong base to generate the corresponding alkoxide or hydroxide nucleophile.
Materials:
-
This compound
-
Desired alcohol (can be used as solvent) or water
-
Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium Hydroxide (NaOH))
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (can be used in excess as the solvent).
-
Carefully add the strong base (e.g., NaH or t-BuOK) to the alcohol to generate the alkoxide.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture under reflux and monitor by TLC or LC-MS. These reactions may require elevated temperatures and longer reaction times.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product via column chromatography to obtain the 2-alkoxy-4-methoxypyrimidin-5-amine derivative.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophiles | Solvent(s) | Base(s) | Temperature |
| Amines | Primary & Secondary Aliphatic/Aromatic Amines | DCM, THF, MeCN, DMF | TEA, DIPEA | Room Temp. to Reflux |
| Thiols | Alkyl & Aryl Thiols | DMF, DMSO, THF | NaH, K₂CO₃, Cs₂CO₃ | Room Temp. to 80 °C |
| Alcohols | Primary & Secondary Alcohols | Corresponding Alcohol, THF, Dioxane | NaH, t-BuOK, NaOH | Reflux |
Scientific Integrity & Logic: Causality Behind Experimental Choices
Solvent Selection: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents like DMF and DMSO are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. For aminations, less polar solvents like DCM and THF are also effective, particularly when the amine nucleophile is sufficiently reactive.
Base Selection: A base is typically required to neutralize the HCl that is formed during the substitution reaction, driving the equilibrium towards the product. For amine nucleophiles, tertiary amines like TEA and DIPEA are common choices as they are non-nucleophilic and have appropriate basicity. For less nucleophilic thiols and alcohols, a stronger base such as NaH or K₂CO₃ is necessary to deprotonate the nucleophile and increase its nucleophilicity.
Temperature Control: While many SNAr reactions on activated pyrimidines proceed at room temperature, heating may be necessary for less reactive nucleophiles or to increase the reaction rate. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and temperature and to avoid potential side reactions or decomposition at elevated temperatures.
Mechanism and Reactivity: The SNAr mechanism is a cornerstone of heterocyclic chemistry. The electron-withdrawing pyrimidine nitrogens are essential for activating the C-Cl bond towards nucleophilic attack.[4] The presence of the electron-donating amino and methoxy groups on the ring can modulate this reactivity, but the 2-position remains a viable site for substitution.
Reaction Mechanism Overview:
Caption: A simplified diagram of the SNAr mechanism.
Conclusion
The nucleophilic substitution on this compound is a robust and versatile method for the synthesis of a wide range of substituted pyrimidine derivatives. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful execution and optimization of these important synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2-Chloro-4-methoxypyrimidin-5-amine as a Versatile Building Block for Potent Kinase Inhibitors
Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, molecules built upon a pyrimidine core are particularly prominent, with numerous FDA-approved drugs featuring this heterocyclic scaffold.[3] The pyrimidine ring system is a bioisostere of the adenine core of ATP, enabling it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site.[4]
This guide focuses on 2-chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9), a highly functionalized and versatile building block for the synthesis of next-generation kinase inhibitors. Its strategic placement of a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and an amino group at the 5-position offers medicinal chemists a powerful tool for creating diverse and potent inhibitors targeting key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is critical for designing robust synthetic routes and predicting the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 96833-41-9 | [5] |
| Molecular Formula | C₅H₆ClN₃O | [5] |
| Molecular Weight | 159.57 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. | Inferred from typical reaction conditions. |
| Reactivity | The C2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The C5-amino group can act as a nucleophile or be further functionalized. | [1] |
The Chemistry of Kinase Inhibitor Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in the reactivity of its C2-chlorine atom. This position is electron-deficient due to the ring nitrogen atoms, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction is the key step for introducing the diverse side chains necessary for achieving high potency and selectivity against specific kinase targets.
The general mechanism involves the attack of a nucleophile, typically an amine from a partner fragment, on the carbon bearing the chlorine. This forms a high-energy intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the chloride leaving group. Such reactions are often catalyzed by acid and may require heat to proceed at a practical rate.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor starting from this compound.
Synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Key Intermediate for ALK/EGFR Dual Inhibitors
This protocol describes a plausible synthesis of a key intermediate, drawing from methodologies used for creating potent ALK/EGFR dual inhibitors like CHMFL-ALK/EGFR-050.[6][7] The procedure details the crucial SNAr reaction between this compound and a substituted aniline.
Objective: To synthesize N2-(2-(isopropylsulfonyl)phenyl)-4-methoxypyrimidine-2,5-diamine.
Materials:
-
This compound (1.0 eq)
-
2-(isopropylsulfonyl)aniline (1.1 eq)
-
Isopropanol (or n-butanol)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount, e.g., 0.1 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add isopropanol to the flask to a concentration of approximately 0.1-0.2 M. Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N2-(2-(isopropylsulfonyl)phenyl)-4-methoxypyrimidine-2,5-diamine.
Self-Validation:
-
Expected Outcome: A solid product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new aromatic and aliphatic signals corresponding to the coupled product will validate the reaction's success.
-
Troubleshooting: If the reaction is sluggish, consider using a higher boiling point solvent like n-butanol or employing microwave irradiation to accelerate the reaction. If purification is difficult due to baseline impurities, a pre-adsorption of the crude material onto silica gel before loading onto the column may improve separation.
Application in Drug Discovery: Targeting Oncogenic Kinases
The pyrimidine scaffold derived from this compound is a privileged structure for targeting several important cancer-related kinases. The strategic modifications enabled by this building block allow for the fine-tuning of inhibitor potency and selectivity.
Key kinase targets for derived inhibitors.
Exemplary Kinase Inhibitor Potency
The following table presents IC₅₀ values for representative kinase inhibitors that feature a 2,4-disubstituted pyrimidine scaffold, illustrating the high potency achievable with this core structure.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrimidine-based derivatives | Aurora A | < 200 | [8] |
| Pyrimidine-based derivatives | PLK4 | 6.7 | [9] |
| Pyrimidinediamine derivatives | ALKwt | Potent Inhibition | [6] |
| Pyrimidine hybrids | EGFR-TK | 700 - 900 | [8] |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 190 | [4] |
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of potent and selective kinase inhibitors. Its utility is centered on the facile and predictable reactivity of the C2-chloro group in SNAr reactions, allowing for the systematic exploration of chemical space around the pyrimidine core. The protocols and data presented herein provide a foundational guide for researchers in drug discovery to leverage this versatile intermediate in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. The continued exploration of derivatives from this scaffold promises to yield inhibitors with improved potency, selectivity, and resistance profiles.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Compounds from 2-Chloro-4-methoxypyrimidin-5-amine
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] Its prevalence in nature as a key component of nucleobases (cytosine, thymine, and uracil) makes it an ideal scaffold for designing molecules that can interact with viral enzymes and replication machinery.[3] Specifically, fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have demonstrated significant potential as antiviral agents.[4][5]
This guide provides a comprehensive overview of the synthetic routes to potent antiviral compounds, commencing with the versatile and readily available starting material, 2-Chloro-4-methoxypyrimidin-5-amine . We will delve into the strategic considerations behind the chosen synthetic pathways, provide detailed, step-by-step protocols, and present the rationale for key experimental decisions, thereby offering a robust framework for researchers in the field of drug development.
Core Synthetic Strategy: From a Simple Pyrimidine to a Fused Heterocyclic Antiviral Agent
Our primary synthetic target is the pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for its broad-spectrum antiviral activity.[3][4] The general synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The highly reactive chlorine atom at the C2 position of the pyrimidine ring will be displaced by a hydrazine nucleophile. This reaction is a cornerstone of pyrimidine chemistry and proceeds readily under mild conditions.
-
Condensation and Cyclization: The resulting hydrazinylpyrimidine intermediate will then undergo a condensation reaction with a suitable β-ketoester, followed by an intramolecular cyclization to construct the fused pyrazole ring, yielding the desired pyrazolo[3,4-d]pyrimidine core.
This approach is both efficient and modular, allowing for the introduction of various substituents on both the pyrimidine and the newly formed pyrazole ring, which is crucial for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: A high-level overview of the two-step synthesis of antiviral pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 2-Hydrazinyl-4-methoxypyrimidin-5-amine
Rationale: The initial and critical step is the displacement of the C2-chloro substituent with a hydrazinyl group. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for nucleophilic attack. Hydrazine hydrate is an effective and readily available nucleophile for this transformation. A patent describing a similar reaction on a related substrate provides a strong basis for this protocol.
Reaction Scheme:
Caption: Synthesis of the key hydrazinylpyrimidine intermediate.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 159.58 | 10.0 g | 0.0627 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 10.0 mL | ~0.2 |
| Ethanol (anhydrous) | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0627 mol) and anhydrous ethanol (150 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Carefully add hydrazine hydrate (10.0 mL, ~0.2 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo to approximately one-third of the original volume.
-
Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Hydrazinyl-4-methoxypyrimidin-5-amine as a solid.
Expected Outcome: A white to off-white solid. The yield should be in the range of 80-90%.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: Synthesis of a Representative Antiviral Compound: A Substituted 4-Methoxypyrazolo[3,4-d]pyrimidine
Rationale: This step involves the construction of the fused pyrazole ring. The reaction between the hydrazinyl group of the intermediate and the two carbonyl groups of a β-ketoester, followed by cyclization, is a well-established method for forming pyrazolone rings. The choice of the β-ketoester allows for the introduction of various substituents at the C3 and C5 positions of the pyrazolo[3,4-d]pyrimidine core, enabling the fine-tuning of its antiviral activity.
Reaction Scheme:
Caption: Cyclization reaction to form the pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 2-Hydrazinyl-4-methoxypyrimidin-5-amine | 155.16 | 5.0 g | 0.0322 |
| Ethyl acetoacetate | 130.14 | 4.6 mL | 0.0354 |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydrazinyl-4-methoxypyrimidin-5-amine (5.0 g, 0.0322 mol) in glacial acetic acid (50 mL).
-
Add ethyl acetoacetate (4.6 mL, 0.0354 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-Methyl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Expected Outcome: A crystalline solid. Yields can vary but are typically in the range of 60-75%.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity confirmed by HPLC.
Data Summary and Antiviral Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives are known to exhibit a broad range of antiviral activities.[3][4] The biological evaluation of these compounds is a critical next step. A summary of representative antiviral data for this class of compounds is presented below.
| Compound ID | R¹ Substituent | R³ Substituent | Target Virus | EC₅₀ (µM) |
| PZP-1 | H | Methyl | Influenza B | 5.2 |
| PZP-2 | H | Phenyl | Adenovirus | 2.8 |
| PZP-3 | Methyl | Ethyl | Reovirus | 8.1 |
Note: The data presented in this table is representative of the pyrazolo[3,4-d]pyrimidine class of compounds and is for illustrative purposes. Actual EC₅₀ values will vary depending on the specific substituents and the viral strain tested.
Workflow for Antiviral Screening
A typical workflow for evaluating the antiviral efficacy of the newly synthesized compounds is as follows:
Caption: A streamlined workflow for the antiviral screening of synthesized compounds.
Conclusion and Future Directions
This guide has outlined a robust and versatile synthetic strategy for the preparation of antiviral pyrazolo[3,4-d]pyrimidine compounds starting from this compound. The detailed protocols provide a solid foundation for researchers to synthesize a library of these promising antiviral agents. Future work should focus on the diversification of the substituents at the C3 and C5 positions of the pyrazolo[3,4-d]pyrimidine core to conduct comprehensive SAR studies. This will enable the identification of lead compounds with enhanced potency and selectivity, ultimately contributing to the development of novel antiviral therapeutics.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF NEW PYRIDO[2,3-<i>d</i>]PYRIMIDIN-5-ONE, PYRIDO[2,3-<i>d</i>]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-<i>d</i>][1,3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
The Strategic Application of 2-Chloro-4-methoxypyrimidin-5-amine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent electronic properties and the spatial arrangement of its nitrogen atoms allow for diverse interactions with biological targets. Within this important class of heterocycles, 2-Chloro-4-methoxypyrimidin-5-amine emerges as a highly versatile and strategic building block for the synthesis of targeted therapeutics, particularly in the realm of oncology.[3][4] This technical guide provides an in-depth exploration of its application, focusing on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its derivatization.
The strategic placement of a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and an amino group at the 5-position provides a unique combination of functionalities. This arrangement allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex molecular architectures designed to interact with specific biological pathways.[3]
Core Application: A Gateway to Potent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are central to the design of potent kinase inhibitors targeting critical oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[5] The general strategy involves the use of the pyrimidine core as a scaffold to present substituents that can specifically interact with the kinase active site.
Targeting Oncogenic Drivers in Non-Small Cell Lung Cancer (NSCLC)
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC cases is driven by specific genetic alterations, such as rearrangements in the ALK gene or mutations in the EGFR gene.[6][7] These alterations lead to the constitutive activation of their respective kinase signaling pathways, promoting uncontrolled cell proliferation and survival.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:
The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion), triggers a cascade of downstream signaling events.[8] These include the activation of the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, all of which contribute to cell growth, proliferation, and survival.[9][10]
Caption: ALK Signaling Pathway in NSCLC.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
Similar to ALK, activating mutations in the EGFR gene lead to the constitutive activation of its tyrosine kinase domain.[11] This results in the hyperactivation of downstream signaling pathways, including the PI3K-AKT and RAS-MAPK pathways, which are crucial for cell growth and survival.[12]
Caption: EGFR Signaling Pathway in NSCLC.
Synthetic Protocols and Methodologies
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are workhorses in modern medicinal chemistry, enabling the modular construction of complex molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl substituents at the 2-position of the pyrimidine ring.
Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting Material | Commercially available |
| Arylboronic Acid | Coupling Partner | Commercially available |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | Commercially available |
| K₂CO₃ or Cs₂CO₃ | Base | Commercially available |
| 1,4-Dioxane/Water (4:1) | Solvent | Commercially available |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Commercially available |
| Silica Gel | Stationary Phase | Commercially available |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for installing a key pharmacophoric element at the 2-position, often responsible for hinge-binding interactions in kinase inhibitors.
Reaction Principle: The Buchwald-Hartwig amination is a C-N bond-forming reaction that proceeds via a palladium-catalyzed cycle. The key steps involve oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the desired N-aryl product and regenerate the catalyst.[7]
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting Material | Commercially available |
| Primary or Secondary Amine | Coupling Partner | Commercially available |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst | Commercially available |
| XPhos or RuPhos | Ligand | Commercially available |
| NaOtBu or K₃PO₄ | Base | Commercially available |
| Toluene or Dioxane (anhydrous) | Solvent | Commercially available |
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable entry point for the synthesis of a diverse array of bioactive molecules. Its application in the development of kinase inhibitors, particularly for targeting oncogenic drivers like ALK and EGFR, highlights its strategic importance in modern drug discovery. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with a powerful toolkit for the efficient and modular synthesis of novel therapeutic candidates. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically functionalized building blocks will undoubtedly continue to expand, ensuring that this compound remains a relevant and important tool in the pursuit of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Title: A Robust Palladium-Catalyzed Protocol for the N-Arylation of 2-Chloro-4-methoxypyrimidin-5-amine
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide to the N-arylation of 2-chloro-4-methoxypyrimidin-5-amine, a critical transformation for the synthesis of pharmacologically relevant scaffolds. N-aryl-5-aminopyrimidine cores are prevalent in a multitude of kinase inhibitors and other therapeutic agents. We present a detailed protocol based on the Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method renowned for its functional group tolerance and broad substrate scope.[1] This guide delves into the reaction mechanism, offers a step-by-step experimental procedure, discusses key optimization parameters, and provides the necessary visualizations to ensure successful execution by researchers in medicinal chemistry and drug development.
Introduction and Significance
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the Bcr-Abl kinase inhibitor Imatinib.[2] The targeted N-arylation of substituted aminopyrimidines, such as this compound, allows for the systematic exploration of chemical space and the generation of libraries of potential drug candidates. Traditional methods for forming aryl C-N bonds, like the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability to complex molecules.[3][4]
The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder and more versatile alternative.[1][5] The reaction's success hinges on the careful selection of a palladium precursor, a sterically demanding phosphine ligand, and a suitable base. This protocol has been optimized to selectively arylate the 5-amino group of the pyrimidine core, leveraging a modern catalyst system to achieve high yields and purity.
Reaction Principle and Catalytic Cycle
The N-arylation of this compound with an aryl halide proceeds via the Buchwald-Hartwig cross-coupling mechanism. The catalytic cycle, illustrated below, is initiated by the formation of a catalytically active Pd(0) species.
The key steps are:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Cross-Coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Modifications may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 64968-66-7 | Varies | Starting material. Ensure purity >98%. |
| Aryl Bromide (Ar-Br) | Varies | Varies | Coupling partner. Use 1.1 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Varies | Palladium precursor. Store under inert atmosphere. |
| XPhos | 564483-18-7 | Varies | Ligand. Store under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Varies | Base. Use 1.4 equivalents. Handle in a glovebox. |
| Anhydrous Toluene | 108-88-3 | Varies | Solvent. Use dry, degassed solvent from a solvent purification system. |
| Diethyl Ether | 60-29-7 | Varies | For workup. |
| Saturated aq. NH₄Cl | 12125-02-9 | Varies | For workup. |
| Brine | N/A | In-house | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Varies | Drying agent. |
| Silica Gel | 7631-86-9 | Varies | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1 equiv.), the corresponding aryl bromide (1.1 mmol, 1.1 equiv.), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Base Addition: Under a positive flow of inert gas, quickly add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The use of a glovebox for dispensing the base is highly recommended.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Results and Optimization Discussion
The efficiency of the Buchwald-Hartwig amination is highly dependent on the electronic properties of the coupling partners. The following table provides expected outcomes for the coupling of this compound with various aryl bromides under the described conditions.
| Aryl Bromide (Ar-Br) | Electronic Nature | Expected Yield | Notes |
| 4-Bromoanisole | Electron-Rich | > 85% | Electron-donating groups on the aryl halide generally facilitate the reaction. |
| Bromobenzene | Neutral | 80-90% | The parent, unsubstituted aryl bromide typically provides high yields. |
| 4-Bromobenzonitrile | Electron-Poor | 70-85% | Electron-withdrawing groups can sometimes slow the reductive elimination step. If yields are low, switching to a more electron-rich biarylphosphine ligand (e.g., RuPhos) or a different base like K₃PO₄ may be beneficial.[7] |
| 2-Bromotoluene | Sterically Hindered | 65-80% | Ortho-substituted aryl halides are more challenging. The steric bulk of the XPhos ligand is designed to accommodate this, but longer reaction times or slightly higher catalyst loadings (e.g., 3 mol% Pd) may be required. For particularly challenging couplings, specialized ligands have been developed.[8] |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: This reagent is highly corrosive and moisture-sensitive. It can ignite upon contact with water. Handle exclusively in an inert-atmosphere glovebox or with extreme care under a positive pressure of inert gas.
-
Solvents: Toluene is flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
Pressurized Systems: Ensure Schlenk flasks and other glassware are free of defects before heating to avoid shattering.
Conclusion
This application note details a reliable and high-yielding protocol for the N-arylation of this compound using a palladium/XPhos catalyst system. The procedure is robust and applicable to a range of aryl bromides. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this transformation to synthesize complex amine derivatives, accelerating discovery programs in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-methoxypyrimidin-5-amine in Fragment-Based Drug Discovery
Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-molecular-weight molecules (typically <300 Da), FBDD allows for a more thorough exploration of chemical space, often yielding hits with higher ligand efficiency.[3][4] These initial fragment hits, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), provide a structurally validated foundation for rational, structure-guided optimization into potent lead compounds.[3][5]
Within the vast landscape of chemical fragments, the pyrimidine core stands out as a "privileged scaffold." As a fundamental component of DNA and RNA, pyrimidine derivatives are adept at interacting with a wide array of biological targets, including kinases, proteases, and metabolic enzymes.[6][7] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for phenyl rings, have led to their incorporation into numerous FDA-approved drugs. This inherent biological relevance makes pyrimidine-based fragments particularly valuable starting points in drug discovery campaigns.
This guide focuses on a specific, strategically designed pyrimidine fragment: 2-Chloro-4-methoxypyrimidin-5-amine . This molecule is not merely a simple heterocycle; it is a carefully functionalized tool for FBDD. The amine and methoxy groups provide defined hydrogen bonding vectors, while the strategically placed chlorine atom serves as a reactive handle for rapid, predictable chemical elaboration during hit-to-lead optimization. These features make it an exemplary candidate for screening against challenging targets, including those previously deemed "undruggable."[1][5]
Herein, we provide detailed application notes and step-by-step protocols for the effective deployment of this compound in an FBDD campaign, covering primary screening by Surface Plasmon Resonance (SPR) and hit validation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is critical for designing robust screening assays.
| Property | Value | Rationale for FBDD Suitability |
| Molecular Formula | C₅H₆ClN₃O | |
| Molecular Weight | 159.57 g/mol | Well within the typical fragment range (<300 Da), ensuring higher probability of fitting into small pockets on a protein target.[1] |
| CAS Number | 96833-41-9 | Unique identifier for sourcing and data tracking.[8] |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Promotes aqueous solubility, which is crucial for biophysical assays and reducing non-specific binding. |
| cLogP (Predicted) | ~1.0 - 1.5 | Balanced lipophilicity helps ensure sufficient solubility while allowing for membrane permeability if required for cell-based assays later. |
| Hydrogen Bond Donors | 1 (Amine group) | Provides a key interaction point for directed binding to protein targets.[6] |
| Hydrogen Bond Acceptors | 3 (N1, N3, Methoxy O) | Offers multiple potential hydrogen bonding patterns, increasing the probability of target engagement.[6] |
| Reactive Handle | C2-Chloro group | Acts as a vector for synthetic elaboration (e.g., SNAr reactions) to grow the fragment into a more potent lead.[9] |
FBDD Workflow Using this compound
The following diagram outlines a typical FBDD cascade, starting with primary screening and progressing through hit validation and optimization. This workflow is designed to efficiently identify genuine binders and provide a clear path toward lead development.
Caption: High-level workflow for an FBDD campaign utilizing this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[10][11][12] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).
Causality and Experimental Design Choices:
-
Immobilization Strategy: The target protein is covalently coupled to the sensor chip surface. Amine coupling is a robust and common method. A hydrophilic 3D matrix chip (e.g., CM5 or equivalent) is chosen to maximize the active surface area and minimize non-specific binding.
-
Fragment Concentration: A relatively high concentration (e.g., 200 µM) is used to ensure detection of weak binders, as fragment affinities are often in the µM to mM range.[13]
-
DMSO Matching: Precise matching of DMSO concentration between the running buffer and the fragment samples is critical to avoid false positives caused by refractive index mismatches.[12]
-
Controls: A reference flow cell (deactivated or with an irrelevant protein) is used to subtract bulk refractive index changes. Known binders (positive controls) and non-binders (negative controls) are included to validate the assay performance.
Step-by-Step SPR Protocol:
-
Protein Immobilization (Amine Coupling):
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8000-12000 Response Units) is reached. The high density is crucial for detecting small molecule binding.[14]
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference surface should be prepared simultaneously using the same activation/deactivation chemistry but without protein injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 20 mM in 100% DMSO).
-
Create the final screening sample by diluting the stock to 200 µM in running buffer (HBS-EP+ with 2% DMSO). Ensure the final DMSO concentration is identical to the running buffer.
-
Inject the fragment solution over the target and reference surfaces for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) using the running buffer.
-
After each cycle, regenerate the surface if necessary (e.g., with a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the protein's activity is maintained.
-
-
Data Analysis:
-
Perform double referencing: subtract the signal from the reference flow cell, and then subtract the signal from a buffer-only (blank) injection.
-
A binding response significantly above the noise level (e.g., >20 RU) is considered a preliminary hit.
-
For confirmed hits, perform a full kinetic titration by injecting a series of fragment concentrations (e.g., 12.5 µM to 400 µM) to determine the equilibrium dissociation constant (KD).[11]
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR is a powerful tool for unambiguously confirming fragment binding and identifying the binding site on the protein.[15][16] It is considered a gold-standard method in FBDD due to its robustness and the wealth of information it provides.[17]
Causality and Experimental Design Choices:
-
Method Selection: A protein-observed 2D ¹H-¹⁵N HSQC experiment is chosen. This method is highly robust because it directly monitors changes in the protein's structure upon fragment binding.[15] Chemical shift perturbations (CSPs) of specific amino acid residues pinpoint the binding site.
-
Isotope Labeling: The protein must be uniformly labeled with ¹⁵N. This is typically achieved by expressing the protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Fragment:Protein Ratio: A molar excess of the fragment (e.g., 10:1 to 50:1) is used to drive the binding equilibrium and ensure that even weak interactions produce a measurable effect.
Step-by-Step ¹H-¹⁵N HSQC Protocol:
-
Sample Preparation:
-
Prepare a stock of uniformly ¹⁵N-labeled protein at a concentration of 100-200 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 10% D₂O for the lock signal.
-
Prepare a concentrated stock of this compound in the same NMR buffer (solubilized with d6-DMSO if necessary, keeping the final percentage low, e.g., <2%).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
-
Titration Experiment:
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired fragment:protein molar ratio (e.g., 10:1).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Repeat this process for increasing concentrations of the fragment (e.g., 25:1, 50:1).
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectra containing the fragment.
-
Identify amide peaks (resonances) that show a significant chemical shift perturbation (CSP) or line broadening upon addition of the fragment.
-
Calculate the weighted average CSP for each residue using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
Mapping the residues with the largest CSPs onto the 3D structure of the protein reveals the binding site.
-
The dissociation constant (KD) can be determined by fitting the CSPs as a function of ligand concentration.[15]
-
Caption: Workflow for hit validation and binding site mapping using protein-observed NMR.
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution co-crystal structure of the protein-fragment complex is the ultimate goal of the validation phase.[18][19] It provides definitive proof of binding and reveals the precise atomic interactions, which is invaluable for structure-based drug design.[20]
Causality and Experimental Design Choices:
-
Soaking vs. Co-crystallization: Crystal soaking is often the first method attempted due to its simplicity. High fragment solubility is essential. The fragment is introduced into a solution containing pre-grown crystals of the target protein. If soaking fails (e.g., cracks the crystals or shows no binding), co-crystallization is attempted, where the fragment is mixed with the protein before setting up crystallization trials.
-
High Fragment Concentration: A high concentration of the fragment (e.g., 5-20 mM) is used in the soaking solution to overcome its potentially weak affinity and achieve high occupancy in the crystal.
Step-by-Step Crystal Soaking Protocol:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein using a standard method like vapor diffusion.[21] The crystals should be of sufficient size (>0.1 mm) and diffract well.[19]
-
Transfer a single crystal into a droplet of a "stabilization solution" that mimics the mother liquor but may have a slightly higher precipitant concentration to prevent dissolution.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10 mM) directly in the stabilization solution.
-
Transfer the protein crystal from the stabilization droplet into the soaking solution.
-
Allow the crystal to soak for a period ranging from a few hours to overnight, depending on the crystal packing and porosity.
-
-
Cryo-protection and Data Collection:
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate a difference electron density map (Fo-Fc). Unambiguous, positive electron density corresponding to the shape of the fragment in the protein's binding pocket confirms its binding.
-
Build the fragment into the density, refine the model, and analyze the specific hydrogen bonds and other interactions between the fragment and the protein.
-
Hit-to-Lead Evolution: The Path Forward
Once a co-crystal structure is obtained, the true power of this fragment becomes apparent. The C2-chloro group provides a clear vector for chemical elaboration. Using the structural information, medicinal chemists can design new analogs where the chlorine is displaced by different functional groups to probe nearby pockets and form additional interactions, thereby rapidly increasing binding affinity and selectivity.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its combination of a biologically relevant pyrimidine core, defined hydrogen bonding features, and a reactive handle for synthetic elaboration makes it an ideal starting point for FBDD campaigns. By employing a systematic workflow of SPR for primary screening, followed by rigorous validation with NMR and X-ray crystallography, researchers can leverage this fragment to efficiently discover and optimize novel lead compounds against a wide range of challenging therapeutic targets.
References
- 1. onenucleus.com [onenucleus.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 22. Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methoxypyrimidin-5-amine
Introduction: 2-Chloro-4-methoxypyrimidin-5-amine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the biological evaluation of final compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound, focusing on practical, field-proven methods and robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound? The two most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice depends on the impurity profile and the scale of the reaction. Column chromatography is excellent for removing impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid crude product, often yielding highly pure crystalline material. For exceptionally difficult separations, preparative HPLC may be considered.[1][2]
Q2: What are the likely impurities I might encounter during purification? Impurities typically stem from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as the precursor 2-Chloro-4-methyl-5-nitropyrimidine if the final step is a reduction.
-
Side-Products: Isomeric byproducts, or products of side reactions like dimerization or polymerization, which can occur with reactive heterocyclic systems.[1]
-
Partially Reacted Intermediates: For instance, in syntheses involving multiple chlorination steps, partially chlorinated pyrimidines can be a significant impurity.[3]
-
Residual Solvents and Reagents: From the reaction work-up, such as dichloromethane (DCM), ethyl acetate, or residual base.
Q3: How do I decide between column chromatography and recrystallization? The decision should be based on an initial analysis of the crude product, typically by Thin Layer Chromatography (TLC).
-
Choose Column Chromatography if: The TLC shows multiple spots with significantly different retention factors (Rf), indicating a complex mixture.
-
Choose Recrystallization if: The TLC shows one major spot for the product with minor impurities, or if the crude product is an amorphous solid. Recrystallization is often more scalable and economical than chromatography.
Q4: My compound streaks on the TLC plate and gives poor recovery from the silica column. What is happening? This behavior suggests your compound may be unstable on the acidic surface of standard silica gel.[4] The amine group can interact strongly with the acidic silanol groups, leading to irreversible adsorption or degradation.
-
Solution: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (often treated with a base like triethylamine).[4] You can also add a small percentage (0.5-1%) of triethylamine or ammonia to your eluent system to suppress this interaction.
Q5: What safety precautions are essential when purifying this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Chemicals: Avoid strong oxidizing agents, acids, and bases to prevent unwanted reactions.[5]
-
Storage: Store the purified compound in a tightly sealed container in a cool, dry place away from light and heat.[5]
Section 2: Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification process.
Problem 1: Low Purity After Column Chromatography
Symptoms: The "purified" product shows multiple spots on a TLC plate, unexpected signals in NMR analysis, or broad peaks in HPLC.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized, leading to poor separation (co-elution) of the product and impurities. | Perform a thorough TLC analysis using various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol). The ideal system should place the Rf value of the desired product around 0.2-0.4 for optimal separation on a column.[4] |
| Column Overloading | Too much crude material was loaded onto the column relative to its size. This saturates the stationary phase, preventing proper separation and causing bands to broaden and overlap. | As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. If purity is still an issue, increase this ratio. |
| Poor Column Packing | Air bubbles, cracks, or non-uniform packing in the column create channels where the solvent and sample flow unevenly, leading to band broadening and inefficient separation. | Pack the column using a slurry method. Ensure the column is perfectly vertical and gently tap the sides as the slurry settles to create a uniform bed. |
| Compound Degradation on Silica | The amine functional group may be sensitive to the acidic nature of silica gel, causing decomposition during the purification run. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot or significant streaking appears, use deactivated silica or alumina, or add a basic modifier (e.g., 1% triethylamine) to the eluent.[4] |
Problem 2: Difficulties with Recrystallization
Symptoms: The product "oils out" as a liquid instead of forming solid crystals, no crystals form upon cooling, or the final yield is extremely low.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent dissolves the compound when hot but not when cold. If the compound is too soluble, it won't precipitate. If it's not soluble enough, recovery will be poor. | Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures).[3] A good solvent will require heating to fully dissolve the compound. |
| Solution is Not Supersaturated | Too much solvent was used, so the concentration of the compound does not exceed its solubility limit upon cooling, preventing crystallization. | In a fume hood, gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air to increase the concentration. Allow it to cool again. |
| Product "Oils Out" | This often happens when a hot, saturated solution is cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent. Impurities can also inhibit crystal lattice formation. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). Alternatively, try a lower-boiling point solvent.[4] |
| Nucleation is Inhibited | Crystal formation requires an initial nucleation site. Sometimes, especially with very pure compounds or in clean glassware, spontaneous nucleation is slow. | Scratch the inside of the flask just below the solvent line with a glass rod to create microscopic imperfections that can serve as nucleation sites. If available, add a single, tiny "seed crystal" of the pure compound.[3] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a step-by-step workflow for purifying this compound on a laboratory scale.
-
Solvent System Selection:
-
On a TLC plate, test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
The goal is to find a system where the product has an Rf of ~0.3. A common starting point for pyrimidine derivatives is a gradient of Hexane and Ethyl Acetate.[4]
-
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of material.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it, ensuring no air bubbles are trapped. The final silica bed should be uniform and level.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply this solution to the top of the column, letting it absorb into the silica without disturbing the bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, collecting the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified solid product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the procedure for purifying the compound via crystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small volume of different potential solvents (e.g., ethanol, isopropanol, acetone, water) to each tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring the mixture (e.g., on a hot plate).
-
Continue adding the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Section 4: Visualization & Workflows
Diagram 1: Purification Method Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate primary purification technique.
References
Technical Support Center: Synthesis of 2-Chloro-4-methoxypyrimidin-5-amine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxypyrimidin-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, explain the chemical principles behind the protocol, and offer robust troubleshooting solutions to ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most established and logical synthetic pathway proceeds in three key steps starting from 5-nitrouracil. This route offers good overall yields and control over regioselectivity. The sequence is as follows:
-
Dichlorination: Conversion of 5-nitrouracil (2,4-dihydroxy-5-nitropyrimidine) to 2,4-dichloro-5-nitropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Regioselective Methoxylation: Selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine with sodium methoxide, which preferentially occurs at the C4 position to yield 2-chloro-4-methoxy-5-nitropyrimidine.
-
Nitro Group Reduction: Reduction of the 5-nitro group to the target 5-amino group using methods such as catalytic hydrogenation or metal-acid reduction (e.g., Fe/HCl, SnCl₂/HCl).[3]
Q2: Why is the methoxylation reaction selective for the C4 position?
A2: The high regioselectivity is a classic example of electronically controlled nucleophilic aromatic substitution (SNAr) on a pyrimidine ring. The electron-withdrawing nitro group at the C5 position strongly deactivates the ring and stabilizes the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.
-
Attack at C4: When the methoxide ion attacks the C4 position, the resulting negative charge can be delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group through resonance. This extensive delocalization creates a highly stabilized, lower-energy transition state, making this pathway kinetically favored.[4]
-
Attack at C2: An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting Meisenheimer complex is less stable and has a higher activation energy.[4]
Consequently, the reaction proceeds almost exclusively at the C4 position.
Overall Synthetic Workflow
Below is a diagram illustrating the recommended three-step synthesis pathway.
Caption: Recommended three-step synthesis of this compound.
Troubleshooting Guide & Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, a validated solution, and preventative measures.
Issue 1: Low or No Yield in the Dichlorination Step (Step 1)
Q: I performed the chlorination of 5-nitrouracil with POCl₃ but obtained a low yield of 2,4-dichloro-5-nitropyrimidine. TLC analysis shows mainly the starting material or a polar baseline spot. What went wrong?
A: Probable Causes & Solutions
-
Cause: Presence of Moisture. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl. Moisture in the starting material, solvent, or glassware will consume the reagent and inhibit the reaction. The resulting polar baseline material is likely residual phosphoric acid and unreacted starting material.
-
Solution: Ensure 5-nitrouracil is thoroughly dried in vacuo over P₂O₅ before use. All glassware must be flame-dried or oven-dried, and the reaction should be assembled under an inert atmosphere (N₂ or Ar). Use a fresh, sealed bottle of POCl₃.[5]
-
-
Cause: Insufficient Temperature or Reaction Time. The conversion of the dihydroxy pyrimidine to the dichloro derivative is often sluggish and requires high temperatures to proceed to completion.
-
Solution: The reaction typically requires heating to reflux (approx. 110°C).[1] Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate). If the reaction stalls, consider extending the reflux time.
-
-
Cause: Inadequate Catalyst. While the reaction can proceed with POCl₃ alone, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is often used to accelerate the reaction.
-
Solution: Add a catalytic amount (e.g., 0.1 eq) of anhydrous DMF to the reaction mixture. The DMF forms a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.
-
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh, anhydrous POCl₃ and catalyst (e.g., DMF). | Prevents reagent decomposition and ensures high reactivity. |
| Reaction Temp. | Reflux (~110 °C) | Overcomes the activation energy for the second chlorination. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of POCl₃ and intermediates.[5] |
| Monitoring | TLC or GC-MS of quenched aliquots | Confirms reaction completion and avoids premature workup. |
Issue 2: Formation of Isomers and Di-substituted Byproducts (Step 2)
Q: During the methoxylation of 2,4-dichloro-5-nitropyrimidine, my final product is contaminated with what appears to be the 4-chloro-2-methoxy isomer and the 2,4-dimethoxy byproduct. How can I improve the selectivity?
A: Probable Causes & Solutions
-
Cause: Incorrect Stoichiometry. Using more than one equivalent of sodium methoxide significantly increases the risk of a second substitution at the C2 position, leading to the 2,4-dimethoxy-5-nitropyrimidine byproduct.
-
Solution: Use a slight excess, but no more than 1.05-1.1 equivalents, of sodium methoxide. The methoxide solution should be accurately titrated or prepared from freshly cut sodium metal in anhydrous methanol.
-
-
Cause: Elevated Reaction Temperature. While the C4 position is kinetically favored, higher temperatures can provide enough energy to overcome the activation barrier for the C2 substitution, reducing selectivity and promoting di-substitution.[6]
-
Solution: Perform the addition of the dichloropyrimidine to the methoxide solution at a low temperature (0 to 5°C).[7] Allow the reaction to stir at this low temperature before slowly warming to room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
-
-
Cause: Water Contamination. The presence of water can lead to hydrolysis, forming 2-chloro-4-hydroxy-5-nitropyrimidine. This byproduct can complicate purification and may react further under basic conditions.
-
Solution: Use anhydrous methanol and prepare the sodium methoxide solution under strictly anhydrous conditions.
-
Caption: Kinetic vs. thermodynamic control in the methoxylation step.
Issue 3: Dechlorination or Incomplete Reduction (Step 3)
Q: I'm attempting to reduce the nitro group of 2-chloro-4-methoxy-5-nitropyrimidine, but I'm observing loss of the chlorine atom or the reaction is stalling. What are the best conditions?
A: Probable Causes & Solutions
-
Cause: Overly Harsh Reduction Conditions. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure or with certain hydrogen donors can lead to competitive hydrodechlorination, removing the C2-chloro substituent.
-
Solution: Opt for milder reduction methods. Reduction with iron powder and a weak acid like ammonium chloride in an ethanol/water mixture is highly effective and chemoselective, preserving the C-Cl bond.[3] Tin(II) chloride (SnCl₂) in HCl or ethanol is another excellent alternative. If using catalytic hydrogenation, select a less aggressive catalyst (e.g., Platinum(IV) oxide) and carefully monitor the reaction at atmospheric pressure, stopping it immediately once the starting material is consumed.
-
-
Cause: Insufficient Reducing Agent or Inefficient Mass Transfer. In heterogeneous reductions (like with iron powder), poor mixing can lead to inefficient contact between the reagent and the substrate, causing the reaction to stall.
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. The iron powder should be activated (e.g., by washing with dilute HCl) to remove any passivating oxide layer. Use a sufficient excess of the metal (typically 3-5 equivalents).
-
-
Cause: pH Issues. During workup, the resulting amine is basic and can be sensitive. Highly acidic or basic conditions during extraction can potentially lead to side reactions or hydrolysis.
-
Solution: After the reaction, filter off the metal salts while hot. When performing the workup, neutralize carefully and extract the product into a suitable organic solvent like ethyl acetate. Avoid prolonged exposure to strong acids or bases.
-
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-nitrouracil (15.7 g, 0.1 mol).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 75 mL, 0.8 mol) to the flask. Cautiously add N,N-dimethylformamide (DMF, 0.8 mL, 0.01 mol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The solid should gradually dissolve. Monitor the reaction progress by taking small aliquots, quenching with ice, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: This is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow solid.
Step 2: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
-
Preparation: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.4 g, 0.105 mol) in small pieces to anhydrous methanol (150 mL) cooled in an ice bath.
-
Reagent Addition: Once all the sodium has dissolved, add a solution of 2,4-dichloro-5-nitropyrimidine (19.4 g, 0.1 mol) in anhydrous methanol (50 mL) dropwise to the sodium methoxide solution, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 100 mL of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the product, which can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound
-
Preparation: To a 500 mL round-bottom flask, add 2-chloro-4-methoxy-5-nitropyrimidine (18.9 g, 0.1 mol), ethanol (200 mL), and water (50 mL).
-
Reagent Addition: Add ammonium chloride (26.7 g, 0.5 mol) followed by iron powder (16.8 g, 0.3 mol).
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add 100 mL of water and basify the solution to pH 8-9 with aqueous ammonia. Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
References
- 1. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Low Yield in 2-Chloro-4-methoxypyrimidin-5-amine Reactions
Welcome to the technical support center dedicated to troubleshooting and optimizing reactions involving 2-Chloro-4-methoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we will address common challenges that lead to low yields and provide actionable, evidence-based solutions to enhance the success of your experiments.
I. Understanding the Substrate: Key Reactivity Profile
This compound is a highly functionalized heterocyclic compound, valued for its role as a key intermediate in pharmaceutical synthesis.[1] Its reactivity is primarily governed by three key features:
-
The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring activates this position.
-
The C5-Amino Group: This primary amine can act as a nucleophile or a directing group. Its presence can sometimes lead to self-condensation or other side reactions if not properly managed.
-
The C4-Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the overall electron density of the pyrimidine ring, influencing the reactivity of the chloro and amino groups.[2]
Understanding this interplay is crucial for diagnosing and resolving issues of low yield.
II. Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is resulting in low to no conversion of my starting material. What are the likely causes and how can I fix it?
Low conversion in cross-coupling reactions with chloropyrimidines is a frequent challenge, primarily because the C-Cl bond is less reactive than corresponding C-Br or C-I bonds.[3][4] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[3]
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
1. Catalyst System Integrity:
-
Palladium Source: The choice of palladium precursor is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) can be inefficient. Consider using palladium pre-catalysts like G3 or G4 palladacycles, which form the active Pd(0) species more reliably.[3] For Suzuki reactions, Pd(PPh₃)₄ is often a robust choice.[5]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[3] Bulky, electron-rich phosphine ligands are essential. For Buchwald-Hartwig aminations, consider ligands such as RuPhos, BrettPhos, or XPhos.[3][6] For Suzuki couplings, SPhos or XPhos can be effective. The choice of ligand is often the most critical parameter to screen.[6]
-
Catalyst Loading: For challenging substrates like chloropyrimidines, a higher catalyst loading of 3-5 mol% may be necessary to achieve a reasonable reaction rate.[3]
2. Reaction Conditions Optimization:
-
Temperature: Elevated temperatures, often in the range of 80-120 °C, are typically required to facilitate the oxidative addition of the C-Cl bond.[3][7] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.[3][4] A common method is the freeze-pump-thaw technique (3 cycles).
-
Base Selection: A strong, non-nucleophilic base is crucial. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] For Suzuki couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[5][8] The solubility of the base can be a factor; for inorganic bases in non-polar solvents like toluene, vigorous stirring is essential.[3]
3. Reagent and Solvent Purity:
-
Solvent: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, THF, and DMF.[3][9] The choice of solvent can be critical and may need to be screened for optimal results.[5][8]
-
Coupling Partner: Ensure the purity of your coupling partner (e.g., amine, boronic acid). Boronic acids can dehydrate to form unreactive boroxines upon storage; it's good practice to use fresh or properly stored reagents.
| Parameter | Initial Recommendation | Optimization Strategy |
| Catalyst | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Screen G3/G4 pre-catalysts; try other ligands (RuPhos, SPhos) |
| Base | NaOtBu (1.5 equiv) for Amination; K₂CO₃ (2 equiv) for Suzuki | Screen other bases (LHMDS, K₃PO₄, Cs₂CO₃) |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Screen other solvents (CPME, t-AmOH, DMF) |
| Temperature | 100 °C | Increase temperature in 10 °C increments (up to 120 °C) |
Table 1: Recommended starting conditions and optimization parameters for cross-coupling reactions.
Q2: I'm observing significant side product formation, primarily hydrodehalogenation (replacement of -Cl with -H) and/or hydrolysis of the chloro group. How can I suppress these pathways?
These side reactions compete with the desired cross-coupling and are common causes of low yield.
Understanding the Side Reactions:
-
Hydrodehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydrogen source (e.g., trace water, amine N-H) instead of the coupling partner. It is often promoted when the desired reductive elimination step is slow.[3]
-
Hydrolysis: The C2-chloro group can be susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water, forming the corresponding pyrimidone.[10][11] This is a known reactivity pattern for 2-chloropyrimidines.[10][11]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled or commercially available anhydrous solvents.
-
Base Choice and Stoichiometry:
-
For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable to NaOtBu, although this may require a more active catalyst system or higher temperatures.[3]
-
Use the minimum effective amount of base. A large excess can promote hydrolysis and other side reactions.
-
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired C-N bond formation over competing pathways.[3]
-
Reaction Temperature and Time:
-
Avoid unnecessarily high temperatures or prolonged reaction times, which can promote decomposition and side reactions.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Caption: Competing reaction pathways for this compound.
Q3: My reaction work-up is complicated by the formation of difficult-to-remove byproducts. What are some best practices for purification?
The presence of the basic amino group and the potential for forming polar byproducts can complicate purification.
Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture and quench carefully.
-
Perform an aqueous extraction. A common procedure is to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash sequentially with water and brine.
-
Acid/Base Extraction: To remove unreacted amine starting material or basic byproducts, a wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) can be effective. Be cautious, as the product itself is basic and may partition into the aqueous layer if the acid is too concentrated. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can then neutralize any remaining acid.
-
-
Chromatography:
-
Silica gel column chromatography is the most common method for final purification.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, DCM, or methanol) is typically effective.
-
Tailing: The basic amine functionality can cause the product to "tail" on the silica gel. To mitigate this, a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in the eluent) can be added to the solvent system.
-
III. Frequently Asked Questions (FAQs)
Q: Is this compound stable under ambient conditions? A: While generally stable for storage, it is a reactive molecule. It should be stored in a cool, dry, dark place under an inert atmosphere to prevent slow degradation. Like many chloropyrimidines, it can be sensitive to moisture and strong acids or bases.[10][11]
Q: Can I perform a nucleophilic aromatic substitution (SNAr) directly on this substrate without a catalyst? A: Yes, the C2-chloro group is activated towards SNAr. Reactions with strong nucleophiles (e.g., alkoxides, thiolates, or certain amines) can proceed, but often require elevated temperatures. However, for less nucleophilic partners, palladium-catalyzed methods are generally more efficient and provide higher yields under milder conditions.[12]
Q: Are there any known incompatible reagents with this compound? A: Strong oxidizing agents should be avoided due to the presence of the electron-rich aromatic ring and the amino group. Strong, non-hindered bases could potentially react with the chloro group. In palladium catalysis, certain reagents can act as catalyst poisons; for example, sulfur-containing compounds can poison palladium catalysts in Suzuki reactions.[5]
IV. References
-
E. L. Piatnitski, A. K. B. V. et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. --INVALID-LINK--
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. --INVALID-LINK--
-
M. J. V. et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5173. --INVALID-LINK--
-
BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem. --INVALID-LINK--
-
W. L. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(7), 8462-8471. --INVALID-LINK--
-
J. W. C. et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(4), 671-673. --INVALID-LINK--
-
A. F. S. et al. (2019). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate. --INVALID-LINK--
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. --INVALID-LINK--
-
M. S. et al. (2021). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. ResearchGate. --INVALID-LINK--
-
Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--
-
Oregon State University. (1954). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University ScholarsArchive@OSU. --INVALID-LINK--
-
A. A. et al. (2022). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. --INVALID-LINK--
-
F. C. et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. --INVALID-LINK--
-
CN104326988A. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications. BenchChem. --INVALID-LINK--
-
Chemical Label. (n.d.). 2-Chloro-4-methoxypyrimidine. --INVALID-LINK--
-
Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine. Fisher Scientific. --INVALID-LINK--
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem. --INVALID-LINK--
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook. --INVALID-LINK--
-
CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. --INVALID-LINK--
-
Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. LinkedIn. --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylpyrimidine. PubChem. --INVALID-LINK--
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxypyrimidine. PubChem. --INVALID-LINK--
-
Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Guidechem. --INVALID-LINK--
-
CymitQuimica. (n.d.). 2-chloro-5-methoxypyrimidin-4-amine. CymitQuimica. --INVALID-LINK--
-
Biotuva Life Sciences. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. Biotuva Life Sciences. --INVALID-LINK--
-
A. M. A. et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
R. A. B. et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2596-2606. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine. Pharmaffiliates. --INVALID-LINK--
-
E. H. et al. (2019). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Chemical Communications, 55(64), 9507-9510. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. PubChem. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
"managing solubility issues of 2-Chloro-4-methoxypyrimidin-5-amine in organic solvents"
Technical Support Center: Managing Solubility of 2-Chloro-4-methoxypyrimidin-5-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this key synthetic building block. Our goal is to provide practical, evidence-based solutions and troubleshooting strategies to ensure the smooth progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The molecule possesses several polar features, including the pyrimidine ring nitrogens and the primary amine (-NH2) group, which can act as hydrogen bond donors and acceptors. However, the presence of the chloro- and methoxy- groups, along with the aromatic ring system, contributes to a degree of hydrophobicity. This dual nature means its solubility is highly dependent on the chosen solvent's ability to effectively interact with these functional groups. The fundamental principle of "like dissolves like" is paramount; polar solvents will better solvate the polar groups, while non-polar solvents will have a higher affinity for the less polar regions of the molecule.[1]
Q2: I am starting a new project with this compound. Which organic solvents should I try first?
A2: For a compound with unknown or challenging solubility, a systematic approach starting with small-scale tests is recommended.[2] Based on data from a closely related structural analogue, 2-amino-4-chloro-6-methoxypyrimidine, highly polar aprotic solvents are an excellent starting point.[3]
-
Primary Recommendation: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often the most effective solvents for this class of compounds.[2][3] DMF, in particular, has shown high solvating power for a similar analogue.[3]
-
Secondary Options: Other polar solvents such as 1,4-Dioxane , Acetone , and Acetonitrile are also viable candidates.[3]
-
Alcohols: Solvents like Methanol and Ethanol can be effective, though they may offer lower solubility compared to DMF or DMSO.[3]
It is crucial to consider the compatibility of the solvent with your downstream reaction conditions (e.g., reactivity, boiling point, and removal).
Q3: My compound is not dissolving sufficiently in my chosen reaction solvent (e.g., Acetonitrile, THF). What are my next steps?
A3: If you are facing poor solubility in a desired solvent, several techniques can be employed to enhance dissolution. These methods can be used individually or in combination.
-
Gentle Heating: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] Gently warming the mixture with stirring can significantly improve solubility. However, it is critical to first verify the thermal stability of this compound to avoid degradation. A modest increase to 40-50°C is a safe starting point.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and increase the rate of dissolution by providing localized energy.[2]
-
Co-solvency: The addition of a small percentage of a stronger, miscible "co-solvent" can drastically improve solubility.[5][6] For example, if your primary solvent is Acetonitrile, adding 5-10% (v/v) of DMF or DMSO can create a solvent mixture with significantly higher solvating power.[6]
The following workflow provides a systematic approach to troubleshooting this common issue.
Caption: A decision-making workflow for addressing solubility issues.
Q4: How does temperature affect the solubility of this compound?
A4: For a structural analogue, 2-amino-4-chloro-6-methoxypyrimidine, solubility was observed to increase with rising temperature across all tested solvents.[3] This is a common thermodynamic property for the dissolution of crystalline solids. The table below, derived from data on this analogue, illustrates this trend. This suggests that for this compound, controlled heating is a viable strategy to increase its concentration in solution.
Q5: How can I quantitatively determine the solubility of this compound in a new solvent system?
A5: The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.[4] This protocol ensures you are measuring the true saturation point of the compound in the solvent.
Caption: Workflow for the shake-flask solubility determination method.
Solubility Data & Physicochemical Properties
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem[7] |
| Molecular Weight | 144.56 g/mol | PubChem[7] |
| Appearance | Solid | --- |
| Melting Point | 81 - 85 °C | Fisher Scientific[8] |
Solubility of a Structural Analogue (2-amino-4-chloro-6-methoxypyrimidine)
The following data, obtained for a close structural analogue, provides a strong directional guide for solvent selection. Solubility is presented as the mole fraction (x1) at different temperatures. A higher mole fraction indicates greater solubility.
| Solvent | 273.15 K (0°C) | 298.15 K (25°C) | 323.15 K (50°C) |
| N,N-Dimethylformamide (DMF) | 0.1115 | 0.1702 | 0.2498 |
| 1,4-Dioxane | 0.0461 | 0.0769 | 0.1226 |
| Acetone | 0.0243 | 0.0463 | 0.0811 |
| Ethyl Acetate | 0.0151 | 0.0309 | 0.0581 |
| Acetonitrile | 0.0076 | 0.0163 | 0.0321 |
| n-Propanol | 0.0071 | 0.0152 | 0.0298 |
| Ethanol | 0.0058 | 0.0123 | 0.0241 |
| Methanol | 0.0041 | 0.0089 | 0.0177 |
| Toluene | 0.0016 | 0.0039 | 0.0085 |
Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine and should be used as a qualitative guide.[3]
Experimental Protocols
Protocol 1: Small-Scale Systematic Solvent Screening
-
Preparation: Weigh approximately 2-5 mg of this compound into several small glass vials (e.g., 1-dram vials).
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to the first vial.
-
Initial Assessment: Vortex the vial for 30-60 seconds at room temperature. Visually inspect for dissolution. A clear solution with no visible particles indicates good solubility.[4]
-
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Record the volume at which complete dissolution occurs to estimate solubility.
-
Test Multiple Solvents: Repeat steps 2-4 for a range of solvents, starting with those recommended in the FAQ (DMF, DMSO, Acetone, Acetonitrile, Methanol, Ethanol).
-
Documentation: Record your observations in a table to compare the relative solvating power of each solvent.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: TLC Analysis of 2-Chloro-4-methoxypyrimidin-5-amine Reactions
<
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Chloro-4-methoxypyrimidin-5-amine in their synthetic workflows. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and efficient reaction analysis.
Introduction to TLC in Pyrimidine Chemistry
This compound is a versatile intermediate in pharmaceutical synthesis.[2][3] Its reactions, often involving nucleophilic aromatic substitution (SNAr), can be effectively monitored by TLC.[4][5][6] The significant polarity difference between the starting material, a polar aromatic amine, and its often less polar products allows for clear separation on a TLC plate.[1] Understanding the principles of TLC, such as the retention factor (Rf), is crucial for interpreting the results.[7][8][9] The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is dependent on factors like the solvent system, adsorbent material, and temperature.[7][9]
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions involving this compound.
Question 1: My TLC spots are streaking. What is the cause and how can I resolve this?
Answer: Streaking on a TLC plate is a common problem that can obscure results. Several factors can contribute to this issue:[1][10]
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Prepare a more dilute solution of your reaction mixture for spotting. If necessary, spot the plate multiple times in the same location, allowing the solvent to evaporate completely between applications.[10]
-
-
Inappropriate Solvent System: The choice of mobile phase is critical for good separation. If the solvent system is too polar, it will move all components, including highly polar ones, up the plate too quickly, which can result in streaking.[10][11]
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material slowly dissolves and moves up the plate with the mobile phase.[1]
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the solution or choose a different spotting solvent in which your compound is more soluble.
-
-
Highly Polar Compounds: this compound and some of its potential byproducts are quite polar and can interact strongly with the silica gel stationary phase, causing streaking.[1]
-
Solution: Consider using a different type of TLC plate, such as an alumina or a reverse-phase plate.[14] Alternatively, adding a small amount of a polar modifier like methanol or a few drops of a base like triethylamine to your mobile phase can help to reduce these strong interactions and improve spot shape.
-
Question 2: The Rf values for my spots are inconsistent between different runs. Why is this happening and how can I improve reproducibility?
Answer: Reproducibility is key for accurate reaction monitoring. Fluctuations in Rf values can be attributed to several experimental variables:[1][7]
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratios can significantly impact Rf values.[7]
-
Solution: Always prepare a fresh mobile phase for each experiment and use precise measurements for each solvent.[1]
-
-
Inconsistent Saturation of the TLC Chamber: An unsaturated chamber leads to an uneven solvent front and inconsistent Rf values.[1]
-
Solution: Ensure the TLC chamber is properly sealed and allow it to saturate with the mobile phase vapor for at least 15-20 minutes before inserting the plate. Placing a piece of filter paper inside the chamber can aid in saturation.[1]
-
-
Variation in the Stationary Phase: Different batches of TLC plates can have slight variations in the adsorbent layer thickness and activity.[7]
-
Solution: Whenever possible, use plates from the same batch for a series of related experiments.
-
-
Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in Rf values.[7]
-
Solution: Conduct your TLC experiments in a temperature-controlled environment.
-
Question 3: My starting material and product spots are too close together (co-eluting). How can I achieve better separation?
Answer: When the polarity of the starting material and the product are very similar, achieving good separation on TLC can be challenging.[15] Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: This is the most common and effective approach.[16]
-
Solution: Systematically vary the polarity of your solvent system. A good Rf value is typically between 0.3 and 0.7.[13] If your spots are too high (high Rf), your eluent is too polar; decrease its polarity.[11][13] If your spots are too low (low Rf), increase the eluent's polarity.[11] Experiment with different solvent mixtures. For example, instead of hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone.[12]
-
-
Change the Stationary Phase: The interaction between the compounds and the stationary phase is crucial for separation.
-
Solution: If you are using silica gel plates, consider trying alumina plates, which have different selectivity, particularly for aromatic compounds.[14] Reverse-phase TLC plates, where the stationary phase is non-polar, can also be an excellent option for separating compounds with similar polarities in normal-phase chromatography.[14]
-
-
Use a Co-spot: A co-spot can help to confirm if two spots are indeed different compounds.
-
Solution: On your TLC plate, spot the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture in the same lane.[13] If the starting material and product are different, you will see two distinct spots in the reaction mixture lane, and the co-spot will appear as a single, potentially elongated spot if the Rf values are very close.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize the spots on my TLC plate for this reaction?
A1: Since this compound and many of its derivatives are aromatic, they are often UV-active.[18]
-
UV Light: The most common and non-destructive method is to use a UV lamp.[18][19] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[18] Compounds that absorb UV light will appear as dark spots.[18][19]
-
Iodine Chamber: This is another simple and often effective method. The TLC plate is placed in a sealed chamber containing a few crystals of iodine.[20] The iodine vapor will stain organic compounds, making them appear as brown spots.[20] This method is particularly good for unsaturated and aromatic compounds.[20]
-
Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, a chemical stain may be necessary.[19]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as amines and alkenes.[20] Spots will appear as yellow or brown on a purple background.[20]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful for differentiating between compounds.[20]
-
Q2: How do I calculate and interpret the Rf value?
A2: The Retention Factor (Rf) is a fundamental concept in TLC.
-
Calculation: The Rf value is calculated using the following formula:[7][9] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) Both distances should be measured from the origin line where the sample was initially spotted.[9] The Rf value will always be a value between 0 and 1.[9][11]
-
Interpretation: The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase.[7]
-
A low Rf value indicates that the compound is more polar and has a stronger affinity for the polar stationary phase (e.g., silica gel), causing it to move a shorter distance up the plate.[7][11]
-
A high Rf value suggests the compound is less polar and interacts more strongly with the mobile phase, traveling further up the plate.[7][11] By comparing the Rf values of the spots in your reaction mixture to those of your starting material and expected product, you can monitor the progress of the reaction.[13]
-
Q3: What are some potential side products in reactions with this compound, and how might they appear on a TLC?
A3: In nucleophilic aromatic substitution reactions, several side products can form.
-
Di-substituted Products: If the nucleophile reacts at another position on the pyrimidine ring, a di-substituted product may form. This is more likely if harsh reaction conditions are used. These products may have a different polarity and thus a different Rf value than the desired mono-substituted product.
-
Hydrolysis of the Chloro Group: If water is present in the reaction mixture, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming a hydroxypyrimidine derivative. This product would likely be more polar than the starting material and would have a lower Rf value.
-
Unreacted Starting Material: It is common to see a spot corresponding to the unreacted this compound, especially in the early stages of the reaction.
-
Impurities in Starting Materials: Impurities in the starting amine or other reagents can also appear on the TLC plate.[21]
It is good practice to run a TLC of all your starting materials to know their Rf values before starting the reaction.
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1] Mark the lanes for your starting material, reaction mixture, and a co-spot.
-
Spotting: Use a capillary tube to spot small amounts of your dissolved samples onto the starting line in their respective lanes. Keep the spots as small as possible.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to move up the plate by capillary action.[9]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate staining method.[19]
-
Analysis: Circle the visible spots with a pencil and calculate the Rf value for each spot.[13]
Table 1: Example Solvent Systems for Pyrimidine Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (4:1) | Low | Good for separating less polar products from the polar starting material. |
| Hexane / Ethyl Acetate (1:1) | Medium | A good starting point for many reactions. |
| Dichloromethane / Methanol (9:1) | Medium-High | Useful for more polar products that do not move in less polar systems. |
| Ethyl Acetate | High | Can be used for very polar compounds. |
Visualization of TLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC problems.
Caption: A decision-making workflow for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. proprep.com [proprep.com]
- 9. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 13. Home Page [chem.ualberta.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methoxypyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and address common challenges encountered during laboratory and pilot-plant scale production.
Introduction: Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic approach involves the initial formation of a substituted pyrimidine ring, followed by chlorination, nitration, selective methoxylation, and a final reduction of the nitro group. The regioselectivity of each step is critical for the successful synthesis of the target molecule.
A plausible and industrially relevant synthetic pathway is outlined below. This guide will address the challenges associated with each of these key transformations.
Technical Support Center: Protecting Group Strategies for 2-Chloro-4-methoxypyrimidin-5-amine
Welcome to the technical support center for the strategic protection of 2-chloro-4-methoxypyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic routes. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful protection and deprotection of the 5-amino group, a critical step in the synthesis of numerous biologically active molecules.
Understanding the Molecule: A Chemist's Perspective
This compound is a unique heterocyclic compound characterized by a pyrimidine core. The reactivity of this molecule is dictated by the interplay of its functional groups:
-
The 5-Amino Group: An electron-donating group that activates the pyrimidine ring towards electrophilic substitution. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent chloro group.
-
The 2-Chloro Group: A good leaving group, susceptible to nucleophilic aromatic substitution, particularly under forcing conditions or with potent nucleophiles.
-
The 4-Methoxy Group: An electron-donating group that influences the overall electron density of the ring.
-
The Pyrimidine Ring Nitrogens: These endocyclic nitrogens are basic and can be protonated or react with electrophiles, potentially complicating reactions targeting the 5-amino group.
The primary challenge in manipulating this molecule is the selective modification at the 5-amino position without engaging in undesired side reactions at other sites. This necessitates a robust protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 5-amino group of this compound?
A1: The 5-amino group is a nucleophilic site that can react with a wide array of electrophiles. Protection is essential to prevent undesired side reactions during subsequent synthetic transformations elsewhere in the molecule. By converting the amine into a less reactive functional group, such as a carbamate, you can achieve chemoselectivity in your reaction sequence.[1]
Q2: What are the most suitable protecting groups for this specific amine?
A2: The most commonly employed and effective protecting groups for aromatic and heterocyclic amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2]
-
Boc Group: Generally favored due to its stability under a wide range of conditions and its straightforward removal with acid.[3]
-
Cbz Group: Offers an orthogonal protection strategy as it is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[4][5]
The choice between Boc and Cbz will depend on the overall synthetic plan and the compatibility of their respective deprotection conditions with other functional groups in your molecule.[6][7]
Q3: What are the key considerations before starting a protection reaction?
A3: Before proceeding, consider the following:
-
Purity of Starting Material: Ensure your this compound is of high purity to avoid side reactions from impurities.
-
Anhydrous Conditions: While not always strictly necessary, particularly for Boc protections which can sometimes be run in aqueous media, starting with anhydrous solvents and an inert atmosphere (like nitrogen or argon) is good practice to prevent hydrolysis of the protecting group precursor (e.g., Boc anhydride).
-
Choice of Base: A non-nucleophilic base is often required to scavenge the acid produced during the reaction. The choice of base can be critical to avoid side reactions.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the protection and deprotection of this compound.
Issue 1: Incomplete or Failed Boc Protection
Q: My Boc protection reaction is showing low conversion to the desired product. What could be the cause and how can I fix it?
A: Incomplete Boc protection is a common issue, often stemming from the reduced nucleophilicity of the 5-amino group due to the electron-withdrawing nature of the pyrimidine ring.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Low Amine Nucleophilicity | The electron-deficient nature of the pyrimidine ring makes the 5-amino group less reactive than a typical aniline. | Increase the reaction temperature (e.g., to 40-50 °C) and/or prolong the reaction time. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8][9][10] |
| Inappropriate Base or Stoichiometry | An inadequate amount of base may not effectively neutralize the acidic byproducts, stalling the reaction. A highly nucleophilic base could compete in reacting with the Boc anhydride. | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). |
| Hydrolysis of Boc Anhydride | If the reaction is run in the presence of water, di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze, reducing the amount available to react with the amine. | While some protocols tolerate water, ensure you are using a sufficient excess of (Boc)₂O (e.g., 1.2-1.5 equivalents). For challenging substrates, switching to anhydrous solvents like THF or acetonitrile is recommended. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Screen for a solvent system that fully dissolves the amine. A co-solvent system like THF/water can sometimes be effective.[11] |
Issue 2: Formation of Side Products
Q: I'm observing unexpected peaks in my LC-MS/TLC analysis. What are the likely side products and how can I avoid them?
A: The presence of multiple reactive sites in this compound can lead to the formation of various side products.
Potential Side Reactions & Prevention Strategies:
| Side Product | Plausible Mechanism | Prevention Strategy |
| Di-Boc Protected Amine | Under forcing conditions or with a large excess of (Boc)₂O and a strong base, a second Boc group can be added to the amine nitrogen. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Avoid excessively high temperatures and prolonged reaction times. |
| Reaction at Ring Nitrogens | The pyrimidine ring nitrogens are nucleophilic and can potentially react with the protecting group precursor, especially if the 5-amino group is sterically hindered or electronically deactivated. | This is generally less favorable than reaction at the exocyclic amine. Using milder reaction conditions and avoiding highly reactive protecting group precursors can minimize this. |
| Displacement of the 2-Chloro Group | If a nucleophilic base (e.g., hydroxide) is used, or if the reaction is heated for an extended period, the chloro group can be displaced. | Employ a non-nucleophilic base like TEA or DIPEA. Maintain moderate reaction temperatures. |
| Urea Formation | In the presence of DMAP, (Boc)₂O can lead to the formation of isocyanates, which can then react with the starting amine to form urea derivatives.[9] | If urea formation is significant, consider running the reaction without DMAP, possibly at a slightly higher temperature or for a longer duration. |
Issue 3: Difficulties with Deprotection
Q: I'm having trouble removing the Boc or Cbz group without affecting other parts of my molecule. What are my options?
A: The key to successful deprotection is choosing conditions that are orthogonal to other sensitive functional groups in your molecule.[6][7][12][13]
Deprotection Troubleshooting:
| Protecting Group | Challenge | Solution |
| Boc | The acidic conditions required for deprotection (e.g., TFA, HCl) might cleave other acid-labile groups or protonate the pyrimidine ring, affecting solubility and subsequent reactions.[11][14][15] | Use milder acidic conditions, such as formic acid or by using a solution of HCl in a non-protic solvent like 1,4-dioxane. Monitor the reaction carefully to avoid over-exposure. |
| Cbz | Catalytic hydrogenation for Cbz removal can also reduce other functional groups like nitro groups or alkenes. The catalyst can sometimes be poisoned by sulfur-containing compounds. | Ensure your substrate is free of catalyst poisons. If other reducible groups are present, Cbz protection may not be the ideal choice. Consider alternative deprotection methods if standard hydrogenation is not feasible, though these are often harsher. |
Visualizing the Workflow
Decision Tree for Boc Protection Troubleshooting
Caption: A decision-making workflow for troubleshooting low conversion in Boc protection reactions.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is a general starting point and may require optimization based on your specific experimental setup and observations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or ACN, add TEA or DIPEA (1.2 eq.).
-
Add di-tert-butyl dicarbonate (1.2 eq.) to the mixture. If the reaction is slow, add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, warm the mixture to 40 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Boc-Protected this compound
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free amine, dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.
Protocol 3: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) solution or TEA
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq.) or TEA (1.5 eq.).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: Deprotection of Cbz-Protected this compound
Materials:
-
Cbz-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOAc.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. ijacskros.com [ijacskros.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jocpr.com [jocpr.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. fiveable.me [fiveable.me]
- 14. jk-sci.com [jk-sci.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 2-Chloro-4-methoxypyrimidin-5-amine
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using 2-Chloro-4-methoxypyrimidin-5-amine as a substrate. This versatile building block, crucial in the synthesis of kinase inhibitors and other pharmaceuticals, presents unique challenges due to its multifunctional nature. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
I. Understanding the Challenge: The Unique Reactivity of this compound
This compound is an electron-rich heterocyclic halide. Its reactivity in palladium-catalyzed reactions is governed by a combination of electronic and steric factors, as well as its potential to interact directly with the catalyst.
-
The C-Cl Bond: Aryl and heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition, which is often the rate-limiting step in cross-coupling catalytic cycles.[1] This necessitates the use of more reactive catalyst systems, typically employing bulky, electron-rich phosphine ligands.[1][2]
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[3][4]
-
The 5-Amino Group: The primary amino group is a potent ligand for palladium. Its presence on the substrate itself creates the potential for intramolecular coordination to the palladium center after oxidative addition. This can form a stable, off-cycle palladacycle, effectively sequestering the active catalyst and halting the reaction. This phenomenon is a key suspect in many failed or sluggish reactions with this substrate.
-
The 4-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the pyrimidine ring. This can further decrease the reactivity of the C-Cl bond towards oxidative addition, making the reaction more challenging.[5]
II. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely after a few hours. What is the most likely cause?
A sluggish or stalled reaction is the hallmark of catalyst deactivation. With this compound, the primary suspect is catalyst poisoning or inhibition by the substrate itself, likely through coordination of the 5-amino group or the pyrimidine nitrogens to the palladium center.[6][7] Another common cause is the formation of palladium black (aggregated, inactive palladium), which can be observed as a black precipitate.[8]
Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it and what can I do?
The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium(0) particles.[8] This is a common deactivation pathway. To mitigate this, consider the following:
-
Ligand Choice: Ensure you are using a sufficiently bulky and electron-rich ligand (e.g., XPhos, SPhos, RuPhos) that can stabilize the monoligated Pd(0) species and prevent aggregation.[2][9]
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of catalyst decomposition.
-
Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can disfavor aggregation pathways.
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for my reaction?
While Pd(PPh₃)₄ is a versatile catalyst, it is often not effective for the coupling of challenging substrates like electron-rich heteroaryl chlorides.[10] The activation of the C-Cl bond on the electron-rich this compound typically requires more specialized, bulky, and electron-donating ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos).[2]
Q4: How do I know if my starting materials or solvents are the source of the problem?
Impurities can act as potent catalyst poisons.[3][4]
-
Water and Oxygen: Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst, and water can interfere with the base and promote side reactions.
-
Other Coordinating Species: Trace amounts of sulfur compounds, or other nitrogen-containing heterocycles in your starting materials can act as catalyst poisons.[3][11] Running a control reaction with highly purified reagents and solvents can help diagnose this issue.
III. Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured, question-and-answer workflow to diagnose and resolve specific experimental issues.
Symptom 1: Low to No Product Yield
Is this a new reaction or a previously successful one that is now failing?
-
New Reaction: The initial reaction conditions may be suboptimal. A systematic optimization of parameters is necessary.
-
Previously Successful Reaction: A new batch of reagents (substrate, amine/boronic acid, base, solvent, or catalyst) may be contaminated.
Diagnostic Workflow:
-
Have you confirmed the integrity of your catalyst system?
-
Palladium Precursor: Are you using a reliable palladium source? Pd(OAc)₂ can be inconsistent. Consider using a pre-catalyst, such as an XPhos-Pd-G3 precatalyst, which is air- and moisture-stable and generates the active Pd(0) species more reliably.[2]
-
Ligand: Is the ligand air-sensitive? Has it been stored correctly under an inert atmosphere? Some phosphine ligands can oxidize over time.
-
-
Is your ligand choice appropriate for this challenging substrate?
-
Standard, less bulky ligands are often insufficient for activating the C-Cl bond on an electron-rich pyrimidine. You will likely need a bulky, electron-rich biarylmonophosphine ligand. A comparative table is provided below.
-
-
Are your reaction conditions sufficiently rigorous?
-
Inert Atmosphere: Have you thoroughly degassed your solvent and ensured a consistently inert atmosphere (Argon or Nitrogen) throughout the reaction? Oxygen is a known catalyst poison.
-
Base: Are you using a strong, non-nucleophilic base like NaOtBu or LHMDS? Is it from a fresh, reliable source? Weaker bases like K₂CO₃ or Cs₂CO₃ may not be effective for this C-Cl activation.[12][13]
-
Temperature: Reactions involving aryl chlorides often require elevated temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[1]
-
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for Buchwald-Hartwig amination of aryl chlorides. Excellent general-purpose ligand.[2] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly effective for Suzuki-Miyaura couplings, especially with heteroaryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows high reactivity in challenging C-N couplings. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Particularly effective for coupling primary amines.[12] |
Symptom 2: Reaction Starts but Does Not Go to Completion
This is a classic sign of catalyst deactivation during the reaction.
Diagnostic Workflow:
-
Do you observe the formation of palladium black?
-
If yes, this indicates catalyst aggregation.
-
Solution:
-
Increase Ligand:Palladium Ratio: A slight excess of the ligand can sometimes help stabilize the active catalyst and prevent aggregation.
-
Change Ligand: A bulkier ligand may be required to prevent the palladium centers from coming together.
-
Lower Temperature: Running the reaction at a slightly lower temperature may slow the rate of aggregation, although this may also slow the desired reaction.
-
-
-
Could the substrate's amino group be poisoning the catalyst?
-
This is a strong possibility. The formation of an inactive palladacycle by coordination of the 5-amino group is a likely deactivation pathway.
-
Solution:
-
Ligand Choice: A very bulky ligand (like XPhos) can sterically hinder the coordination of the substrate's amino group to the palladium center.[2]
-
Protecting the Amino Group: While not ideal as it adds extra synthetic steps, temporarily protecting the 5-amino group (e.g., as a Boc-carbamate) would eliminate this potential mode of deactivation. The protecting group could be removed after the coupling reaction.
-
-
Caption: Intramolecular coordination of the 5-amino group can lead to an inactive complex.
IV. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine (if solid), NaOtBu, and the XPhos-Pd-G3 precatalyst.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture in a preheated oil bath to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Systematic workflow for troubleshooting low-yield reactions.
V. Analytical Techniques for Characterizing Deactivated Catalysts
For a more in-depth investigation into the cause of deactivation, particularly in process development settings, the following analytical techniques can be employed to characterize the spent catalyst:
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles and confirm the formation of palladium black.[14]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium on the surface of a heterogeneous catalyst or in the precipitated solids. This can help distinguish between Pd(0) and oxidized, inactive Pd(II) species.[14]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify palladium leaching into the solution, which can be an indicator of catalyst instability.
By systematically addressing the potential pitfalls associated with the unique structure of this compound, researchers can overcome catalyst deactivation and successfully employ this valuable building block in their synthetic campaigns.
VI. References
-
Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/product/B032469/application-notes/buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine]
-
XPhos. Wikipedia. [URL: https://en.wikipedia.org/wiki/XPhos]
-
Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone. BenchChem. [URL: https://www.benchchem.com/product/P0024/application-notes/preventing-catalyst-poisoning-in-palladium-catalyzed-dehydrogenation-of-cyclohexanone]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [URL: https://typeset.io/papers/poisoning-and-deactivation-of-palladium-catalysts-3o0j6x9k]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7933180/]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [URL: https://www.researchgate.net/publication/383115166_Amination_of_Aminopyridines_via_h6-Coordination_Catalysis]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/123388]
-
Catalyst poisoning. Wikipedia. [URL: https://en.wikipedia.org/wiki/Catalyst_poisoning]
-
OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. ResearchGate. [URL: https://www.researchgate.net/publication/318854763_OBTAINING_AND_RESEARCH_OF_PALLADIUM_COMPLEXES_WITH_4-AMINOPIRIDINE]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349079/]
-
Buchwald Phosphine Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/buchwald-phosphine-ligands]
-
Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2. BenchChem. [URL: https://www.benchchem.com/product/M0342/application-notes/reactivity-showdown-5-methoxy-2-methylthiopyrimidine-vs-5-chloro-2]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.11%3A_The_Buchwald-Hartwig_Amination]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1149]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm]
-
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem. [URL: https://www.benchchem.com/product/B032469/application-notes/suzuki-coupling-of-2-chloro-4-methylpyrimidin-5-amine]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [URL: https://www.researchgate.net/publication/222410882_Poisoning_and_deactivation_of_palladium_catalysts]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol403521y]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7996]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/274061413_Catalyst_Activation_Deactivation_and_Degradation_in_Palladium-Mediated_Negishi_Cross-Coupling_Reactions]
-
Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. [URL: https://www.benchchem.com/product/B032469/application-notes/catalyst-selection-for-selective-coupling-of-5-bromo-2-chloro-4-methoxypyrimidine]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203209/]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465666/]
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. [URL: https://www.benchchem.com/product/B032469/application-notes/cross-coupling-reactions-with-5-bromo-2-chloropyrimidine]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18393437/]
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/en/support-download/technical-information/yield-up/buchwald-hartwig-amination-of-aryl-chlorides-using-a-palladium-catalyst-and-xphos-ligand_EN.html]
-
Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/product/B032469/application-notes/synthetic-routes-to-2-chloro-4-methylpyrimidin-5-amine]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/285337229_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15615512/]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Kralj-Novak/e65a04c10c8c028c11438914616e10787e974e64]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [URL: https://www.mdpi.com/2673-4583/14/1/105]
-
A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/product/A1010/application-notes/a-comparative-analysis-of-catalysts-for-the-suzuki-coupling-of-2-amino-5-bromo-4-methylpyridine]
References
- 1. benchchem.com [benchchem.com]
- 2. XPhos - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds. Among the vast array of pyrimidine building blocks, 2-Chloro-4-methoxypyrimidin-5-amine stands out as a versatile precursor for the synthesis of novel derivatives with significant therapeutic potential. This guide provides an in-depth comparison of the biological activities of various derivatives synthesized from this key intermediate, supported by experimental data and detailed protocols. Our focus will be on their anticancer and antimicrobial properties, offering insights into their structure-activity relationships (SAR) and potential as next-generation therapeutic agents.
The this compound Core: A Privileged Scaffold
The chemical architecture of this compound offers multiple reactive sites, making it an ideal starting point for chemical diversification. The chlorine atom at the 2-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The amino group at the 5-position and the methoxy group at the 4-position can also be modified, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This inherent versatility has led to the exploration of its derivatives across various therapeutic areas.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.
A notable class of anticancer agents derived from related chloro-pyrimidine structures are dual Src/Abl kinase inhibitors.[1] While not directly synthesized from this compound, the principles of their design are highly relevant. For instance, the discovery of Dasatinib (BMS-354825), a potent inhibitor of Src and Abl kinases, highlights the effectiveness of the aminopyrimidine scaffold in targeting these enzymes.[1] The general structure involves a 2-aminopyrimidine core linked to a thiazole-5-carboxamide moiety.
Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50/EC50 (µM) | Key Structural Features | Reference |
| Derivative 1 | HCT116 (Colon Cancer) | 89.24 ± 1.36 | Bromophenyl piperazine at C4 | [2] |
| Derivative 1 | MCF7 (Breast Cancer) | 89.37 ± 1.17 | Bromophenyl piperazine at C4 | [2] |
| Derivative 2 | HCT116 (Colon Cancer) | 209.17 ± 1.23 | 4-methyl piperazine at C4 | [2] |
| Derivative 2 | MCF7 (Breast Cancer) | 221.91 ± 1.37 | 4-methyl piperazine at C4 | [2] |
| Dasatinib | Src Kinase | - | Substituted aminothiazole | [1] |
| Dasatinib | Abl Kinase | - | Substituted aminothiazole | [1] |
Note: The derivatives in this table are from a study on 2-amino-4-chloro-pyrimidine and serve as a comparative reference for the potential of the broader class of compounds.
The data suggests that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the anticancer potency. The presence of a bromophenyl piperazine moiety (Derivative 1) resulted in higher activity compared to a 4-methyl piperazine group (Derivative 2).[2] This underscores the importance of exploring various substituents to optimize the interaction with the target protein.
The development of potent kinase inhibitors from the pyrimidine scaffold is guided by key SAR principles.[3] The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Modifications at the 4- and 5-positions can then be used to enhance potency and selectivity by interacting with other regions of the binding site. The methoxy group at the C4 position of our core molecule could be a key modulator of activity, potentially influencing both steric and electronic properties.
dot graph "Anticancer_SAR" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Core" { label="this compound Core"; bgcolor="#FFFFFF"; Core [label="Pyrimidine Ring\n(Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Substituents" { label="Substituent Effects on Anticancer Activity"; bgcolor="#FFFFFF"; C2_Sub [label="C2-Position\n(e.g., -NH-R)\n- Hinge Binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_Sub [label="C4-Position\n(e.g., Piperazine Derivatives)\n- Potency & Selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; C5_Sub [label="C5-Position\n(e.g., -NH2)\n- Additional Interactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Core -> C2_Sub [label="Key for Kinase\nInhibition"]; Core -> C4_Sub [label="Modulates Potency"]; Core -> C5_Sub [label="Fine-tunes Activity"]; } caption { label="Structure-Activity Relationship for Anticancer Pyrimidines"; fontsize=10; }
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrimidine nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[4] Derivatives of this compound are expected to exhibit a range of antibacterial and antifungal activities. The mechanism of action for antimicrobial pyrimidines can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
While specific data for derivatives of this compound is limited in the readily available literature, studies on analogous structures provide valuable comparative insights. For example, a series of 2-amino-4-chloro-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial effects.
Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | Zone of Inhibition (mm) | Key Structural Features | Reference |
| Derivative A | S. aureus | C. albicans | 18 | 4-chlorophenyl at C6 | [5] |
| Derivative B | E. coli | A. niger | 16 | 4-methoxyphenyl at C6 | [5] |
| Derivative C | B. subtilis | - | 20 | 4-nitrophenyl at C6 | [5] |
Note: The derivatives in this table are from a study on related pyrimidine structures and are presented for comparative purposes.
The antimicrobial screening of these related compounds suggests that the nature of the substituent on the pyrimidine ring plays a crucial role in determining the spectrum and potency of activity. For instance, the presence of a 4-nitrophenyl group (Derivative C) appeared to enhance activity against Bacillus subtilis.
For antimicrobial pyrimidines, lipophilicity and electronic properties of the substituents are often key determinants of activity. The ability of the molecule to penetrate the bacterial or fungal cell wall is critical. The methoxy group at the C4 position of our core scaffold could influence lipophilicity, potentially impacting the compound's ability to reach its intracellular target.
dot graph "Antimicrobial_SAR" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Core" { label="this compound Core"; bgcolor="#FFFFFF"; Core [label="Pyrimidine Ring\n(Pharmacophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Properties" { label="Property Effects on Antimicrobial Activity"; bgcolor="#FFFFFF"; Lipophilicity [label="Lipophilicity\n(Cell Penetration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electronic_Effects [label="Electronic Effects\n(Target Interaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Steric_Factors [label="Steric Factors\n(Binding Specificity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Core -> Lipophilicity [label="Influenced by C4-methoxy"]; Core -> Electronic_Effects [label="Modulated by substituents"]; Core -> Steric_Factors [label="Determined by overall structure"]; } caption { label="Key Factors in Antimicrobial Activity of Pyrimidines"; fontsize=10; }
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of pyrimidine derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that inhibits 50% of cell growth) values by plotting a dose-response curve.
dot graph "MTT_Assay_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well plates"]; Incubate_24h [label="Incubate 24h"]; Add_Compounds [label="Add Test Compounds\n& Controls"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate_3_4h [label="Incubate 3-4h"]; Solubilize [label="Solubilize Formazan\nCrystals"]; Read_Absorbance [label="Measure Absorbance\nat 570 nm"]; Analyze_Data [label="Calculate IC50 Values"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compounds; Add_Compounds -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_3_4h; Incubate_3_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } caption { label="MTT Assay Workflow for Anticancer Screening"; fontsize=10; }
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a positive control (inoculum with a standard antimicrobial agent) and a negative control (broth only, to check for sterility). Also, include a growth control (inoculum in broth without any compound).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable colonies is the MBC/MFC.
dot graph "MIC_Assay_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Dilutions [label="Prepare Serial Dilutions\nof Test Compounds"]; Inoculate_Wells [label="Inoculate with Standardized\nMicroorganism Suspension"]; Add_Controls [label="Include Positive, Negative,\n& Growth Controls"]; Incubate_Plates [label="Incubate at Appropriate\nTemperature & Time"]; Determine_MIC [label="Visually Determine MIC\n(No Turbidity)"]; Optional_MBC_MFC [label="Optional: Determine\nMBC/MFC on Agar Plates", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Dilutions; Prepare_Dilutions -> Inoculate_Wells; Inoculate_Wells -> Add_Controls; Add_Controls -> Incubate_Plates; Incubate_Plates -> Determine_MIC; Determine_MIC -> Optional_MBC_MFC; Optional_MBC_MFC -> End; Determine_MIC -> End [style=dashed]; } caption { label="Broth Microdilution Workflow for MIC Determination"; fontsize=10; }
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative data from related pyrimidine derivatives strongly suggest that systematic modification of this core structure can lead to potent and selective anticancer and antimicrobial compounds. The provided experimental protocols offer a robust framework for the biological evaluation of newly synthesized derivatives.
Future research should focus on the synthesis and screening of a diverse library of compounds derived from this compound. A deeper exploration of the structure-activity relationships, particularly the influence of substituents at the 2-, 4-, and 5-positions, will be crucial for optimizing biological activity. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most promising compounds will be essential for their advancement as clinical candidates.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-4-methoxypyrimidin-5-amine and Other Halogenated Pyrimidines for the Modern Medicinal Chemist
For the discerning researcher in drug discovery and development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a deep understanding of its chemical behavior, particularly the reactivity of its halogenated derivatives. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-methoxypyrimidin-5-amine with its fluoro, bromo, and iodo counterparts. While direct, side-by-side quantitative data for this specific series of compounds is not extensively available in the public domain, this guide synthesizes established principles of heterocyclic chemistry, draws upon data from closely related systems, and provides robust experimental protocols to empower your synthetic strategies.
The Crucial Role of Halopyrimidines in Drug Discovery
Halogenated pyrimidines are indispensable building blocks in medicinal chemistry. The carbon-halogen bond serves as a versatile synthetic handle for introducing a vast array of molecular complexity through reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The nature of the halogen atom profoundly influences the reactivity of the pyrimidine core, dictating the choice of reaction conditions and, ultimately, the feasibility of a synthetic route. Understanding the nuanced differences in reactivity between chloro, bromo, iodo, and fluoro-substituted pyrimidines is therefore paramount for efficient and successful drug development campaigns.
Unraveling Reactivity: A Comparative Analysis
The reactivity of a halopyrimidine is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring. Furthermore, the electronic and steric effects of other substituents on the ring play a significant, often synergistic, role. In the case of 2-halo-4-methoxypyrimidin-5-amine, we have a pyrimidine ring substituted with an electron-donating methoxy group at the 4-position and an electron-donating amino group at the 5-position. The halogen of interest is at the C2 position, which is one of the more electron-deficient positions of the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strengths
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore the dominant factor governing reactivity.
The generally accepted order of reactivity for halogens in these reactions is:
I > Br > Cl > F [1]
This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reactions, often under milder conditions. Conversely, the strong C-F bond is typically unreactive in these transformations. For chloropyrimidines, more robust catalytic systems and harsher reaction conditions are often necessary to achieve comparable yields to their bromo and iodo counterparts.[1][2][3]
The electron-donating methoxy and amino groups on the pyrimidine ring of our target molecule increase the electron density of the ring, which can slightly decrease the rate of oxidative addition compared to an unsubstituted halopyrimidine. However, the inherent reactivity trend of the halogens remains the primary determinant of reactivity.
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen at C2 | Relative Reactivity | Expected Reaction Conditions |
| Iodo | Highest | Mildest conditions (e.g., lower temperatures, less active catalysts) |
| Bromo | High | Mild to moderate conditions |
| Chloro | Moderate | More forcing conditions (e.g., higher temperatures, more active catalysts) |
| Fluoro | Lowest (generally unreactive) | Typically not suitable for cross-coupling |
Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronegativity and Leaving Group Ability
Nucleophilic aromatic substitution (SNAr) reactions on pyrimidines proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The reactivity in SNAr is influenced by the electron-deficient nature of the pyrimidine ring, the stability of the Meisenheimer complex, and the ability of the halogen to act as a leaving group.
For SNAr reactions, the influence of the halogen is more complex than in cross-coupling reactions. Two opposing factors are at play:
-
Electronegativity: A more electronegative halogen (F > Cl > Br > I) makes the carbon atom to which it is attached more electrophilic and can better stabilize the negative charge in the Meisenheimer complex through inductive effects.
-
Leaving Group Ability: A better leaving group (I > Br > Cl > F) facilitates the final elimination step to restore aromaticity.
The rate-determining step of the SNAr reaction determines which of these factors dominates.
-
If the formation of the Meisenheimer complex is rate-determining , the reactivity order is often F > Cl > Br > I . The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack.
-
If the departure of the leaving group is rate-determining , the reactivity order follows the leaving group ability: I > Br > Cl > F .
In many cases with pyrimidines, the attack of the nucleophile is the rate-determining step, making the fluoro-substituted pyrimidine the most reactive. However, for highly activated systems or with very strong nucleophiles, the leaving group ability can become more important.
The position of the halogen on the pyrimidine ring also significantly impacts SNAr reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are most activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogens, which can stabilize the negative charge of the Meisenheimer intermediate. The C2 position is also activated, while the C5 position is the least reactive.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Halogen at C2 | Relative Reactivity (assuming nucleophilic attack is rate-determining) |
| Fluoro | Highest |
| Chloro | High |
| Bromo | Moderate |
| Iodo | Lowest |
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions, adapted from established procedures for structurally similar halopyrimidines. These protocols should serve as a robust starting point for the optimization of reactions with 2-halo-4-methoxypyrimidin-5-amines.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-halopyrimidine with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Halo-4-methoxypyrimidin-5-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the 2-halopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) and the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-halopyrimidine with a primary or secondary amine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2-Halo-4-methoxypyrimidin-5-amine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the 2-halopyrimidine, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water or brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr of a 2-halopyrimidine with a nucleophile.
Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
2-Halo-4-methoxypyrimidin-5-amine (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, or thiol, 1.0-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, if necessary)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol)
Procedure:
-
To a round-bottom flask, add the 2-halopyrimidine and the solvent.
-
Add the nucleophile, followed by the base if required.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water or brine, dry, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Conclusion: A Roadmap for Synthetic Strategy
The reactivity of 2-halo-4-methoxypyrimidin-5-amines is a complex interplay of the halogen's intrinsic properties and the electronic landscape of the pyrimidine ring. For palladium-catalyzed cross-coupling reactions, the C-I and C-Br bonds offer the highest reactivity, allowing for milder reaction conditions. The C-Cl bond, while more challenging to activate, provides a cost-effective and readily available starting material. In contrast, for nucleophilic aromatic substitution, the C-F and C-Cl bonds are often the most reactive due to the high electronegativity of these halogens.
This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates. By leveraging the principles outlined herein and utilizing the provided experimental protocols as a starting point, researchers can confidently navigate the synthesis of novel pyrimidine-based molecules, accelerating the pace of drug discovery and development.
References
A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-4-methoxypyrimidin-5-amine Analogs for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly in oncology. Among the myriad of pyrimidine-based cores, 2-chloro-4-methoxypyrimidin-5-amine presents a highly versatile and promising starting point for the development of novel kinase inhibitors. The strategic placement of a reactive chlorine atom at the C2 position, a methoxy group at C4, and an amino group at C5 offers multiple avenues for structural modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data from related compound series and detailed protocols for their synthesis and biological evaluation. We will explore the causal relationships behind experimental design choices and provide a framework for the rational design of next-generation kinase inhibitors based on this privileged core.
The this compound Scaffold: A Privileged Starting Point
Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrimidine ring, a six-membered heterocycle, is a prominent example, being a fundamental component of nucleic acids.[3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[5]
The this compound core is particularly attractive for several reasons:
-
C2-Position Reactivity: The chlorine atom at the C2 position is a key functional handle for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNAr). This position is often crucial for establishing key interactions within the ATP-binding pocket of kinases, particularly with the hinge region.
-
C4-Methoxy Group: The methoxy group at the C4 position can influence the electronic properties of the pyrimidine ring and can be involved in hydrogen bonding interactions with the target protein. Its presence has been associated with enhanced anticancer activity in some pyrimidine-based compounds.[6]
-
C5-Amino Group: The 5-amino group serves as another point for modification or can participate in crucial hydrogen bonding interactions to anchor the inhibitor in the active site.
This guide will systematically explore the SAR of analogs by considering modifications at these key positions.
Comparative SAR Analysis of this compound Analogs
The Critical Role of the C2-Substituent: Targeting the Kinase Hinge Region
The C2 position of the pyrimidine ring is frequently functionalized with anilino or other heteroaryl groups to engage in hydrogen bonding with the kinase hinge region, a critical interaction for potent inhibition.
Table 1: Comparison of C2-Substituted Pyrimidine Analogs as Kinase Inhibitors (Representative Data from Related Series)
| Compound ID | Core Scaffold | R (C2-Substituent) | Target Kinase | IC50 (nM) | Reference |
| A-1 | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 2,4-Dichloroanilino | CDK2 | 5 | [2] |
| A-2 | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 4-Fluoroanilino | CDK2 | 12 | [2] |
| B-1 | 2,4-Diaminopyrimidine | (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl) | Aurora A | <50 | [3] |
| B-2 | 2,4-Diaminopyrimidine | N-methyl-N-(4-(piperazin-1-yl)phenyl) | Aurora A | >1000 | [3] |
Analysis of C2-Substitutions:
-
Anilino Groups: As exemplified by compounds A-1 and A-2 , substituted anilines are highly effective at the C2 position. The substituents on the aniline ring can significantly impact potency, likely by occupying adjacent hydrophobic pockets and influencing the electronic properties of the aniline nitrogen. The dichlorophenyl substituent in A-1 leads to a more potent inhibition of CDK2 compared to the fluorophenyl group in A-2 .[2]
-
Heteroaryl Amines: The introduction of other nitrogen-containing heterocycles can also lead to potent inhibitors, as they can act as hydrogen bond donors and acceptors.
-
Bulky Substituents: The size and conformation of the C2 substituent are critical. In the case of Aurora A inhibitors, a more complex and rigid substituent as in B-1 resulted in significantly higher potency compared to the more flexible piperazinylphenyl group in B-2 .[3] This suggests that for a given kinase target, there is an optimal size and shape for the C2-substituent to maximize favorable interactions.
Modulating Activity and Selectivity through C4 and C5 Substitutions
While the C2 position often dictates the primary interaction with the kinase hinge, substitutions at the C4 and C5 positions play a crucial role in fine-tuning potency, selectivity, and physicochemical properties.
Table 2: Influence of C4 and C5 Substitutions on the Activity of Pyrimidine Derivatives (Representative Data from Related Series)
| Compound ID | Core Scaffold | C4-Substituent | C5-Substituent | Target/Activity | IC50/GI50 | Reference |
| C-1 | 2-Amino-4,6-diphenylpyrimidine | Phenyl | H | PGE2 Production | 3 nM | [7] |
| C-2 | 2-Amino-4,6-diphenylpyrimidine | Phenyl | n-Butyl | PGE2 Production | >100 nM | [7] |
| D-1 | 4,6-Diarylpyrimidine | Pyridine | H | U-937 cell line | - | [8] |
| D-2 | 4,6-Diarylpyrimidine | Pyrimidine | H | U-937 cell line | - | [8] |
Analysis of C4 and C5 Substitutions:
-
C4-Position: The methoxy group in the parent scaffold can be replaced with other alkoxy groups or substituted aryl/heteroaryl rings. As seen in the comparison of D-1 and D-2 , the nature of the heteroaryl group at this position can influence cell line selectivity.[8]
-
C5-Position: The 5-amino group can be acylated, alkylated, or replaced with other functional groups. The SAR at this position is highly dependent on the specific kinase target. For some kinases, a free amino group is essential for hydrogen bonding, while for others, larger substituents can be accommodated to gain additional interactions. As shown in the study of prostaglandin E2 production inhibitors, a smaller substituent (hydrogen in C-1 ) at the C5 position led to significantly higher potency compared to a bulkier n-butyl group (C-2 ).[7] This highlights the steric constraints that can exist in the binding pocket around the C5 position.
Experimental Protocols
Reproducibility and validation are paramount in drug discovery research. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.
General Synthetic Strategy for 2-Substituted-4-methoxypyrimidin-5-amine Analogs
The synthesis of the target analogs can be achieved through a multi-step sequence, starting from readily available precursors. The key step is the nucleophilic aromatic substitution at the C2 position.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic route for 2-substituted-4-methoxypyrimidin-5-amine analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine:
-
To a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
-
Synthesis of this compound:
-
To a solution of 2-chloro-4-methoxy-5-nitropyrimidine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Synthesis of 2-Substituted-4-methoxypyrimidin-5-amine Analogs (General Procedure for SNAr):
-
In a sealed tube, dissolve this compound and the desired amine (1.2 equivalents) in a suitable solvent such as n-butanol or 1,4-dioxane.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
-
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific protein kinase.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the desired concentrations.
-
Compound Dilution: Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of a microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Reaction Initiation: Add the kinase and substrate solution to all wells, and then initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay Protocol
The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The strategic combination of a reactive C2-chloro group, a C4-methoxy moiety, and a C5-amino group provides a framework for generating diverse chemical libraries with the potential for high potency and selectivity. This guide has outlined the key structure-activity relationships derived from related pyrimidine series, providing a rational basis for the design of new analogs. The detailed experimental protocols for synthesis and biological evaluation offer a practical roadmap for researchers in this field.
Future efforts should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broad range of C2-substituents to optimize interactions with the kinase hinge region, the investigation of bioisosteric replacements for the C4-methoxy and C5-amino groups to fine-tune physicochemical properties and target engagement, and the profiling of promising compounds against a panel of kinases to assess selectivity. The integration of computational modeling and structure-based design will be instrumental in guiding these efforts and accelerating the discovery of new, effective, and safe kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from 2-Chloro-4-methoxypyrimidin-5-amine
This guide provides a comprehensive comparison of in vitro testing methodologies for novel compounds synthesized from the versatile scaffold, 2-Chloro-4-methoxypyrimidin-5-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents detailed protocols for key assays, and offers a comparative analysis of experimental data for different classes of pyrimidine derivatives. Our focus is to equip you with the knowledge to design and execute robust in vitro studies for your synthesized compounds.
The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing enzyme inhibitors and other therapeutic agents. This compound, with its reactive chloro and amino functionalities, serves as a versatile starting material for the synthesis of a diverse library of compounds with potential applications in oncology, immunology, and anti-infective research. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Classes of Bioactive Compounds and Their In Vitro Evaluation
The derivatization of this compound and its analogs can lead to compounds with distinct biological activities. Below, we explore common classes of these compounds and the primary in vitro assays used to characterize them.
Kinase Inhibitors
A significant number of pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
The primary goal of these assays is to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates a more potent inhibitor.
A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of VEGFR-2 and CDK1. Similarly, novel pyrimidin-2-amine derivatives have been synthesized and shown to be potent PLK4 inhibitors[1][2]. For instance, compound 8h, a pyrimidin-2-amine derivative, exhibited a remarkable PLK4 IC50 of 0.0067 μM[1]. Another study on 5-chlorine-2-amino-pyrimidine derivatives identified compound 5f as a highly potent PLK4 inhibitor with an IC50 of 0.8 nM[3]. Furthermore, certain aminopyrimidine hybrids have demonstrated potent in vitro inhibition of the EGFR-TK enzyme, with IC50 values as low as 0.7 ± 0.02 μM for some compounds[4][5]. The discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) as a dual Src/Abl kinase inhibitor highlights the therapeutic potential of this class of compounds[6][7].
Comparative Data for Pyrimidine-Based Kinase Inhibitors:
| Compound Class | Target Kinase | Representative IC50 | Reference |
| Pyrimidin-2-amine derivative | PLK4 | 0.0067 µM (Compound 8h) | [1] |
| 5-Chlorine-2-amino-pyrimidine | PLK4 | 0.8 nM (Compound 5f) | [3] |
| Aminopyrimidine hybrid | EGFR-TK | 0.7 ± 0.02 µM | [4][5] |
| 2-Aminothiazole derivative | Src/Abl | Subnanomolar to nanomolar | [6][7] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Anticancer Agents
Many pyrimidine derivatives exhibit potent cytotoxic and antiproliferative activity against a variety of cancer cell lines. In vitro testing is crucial to determine their efficacy and mechanism of action.
These assays measure the ability of a compound to kill cancer cells (cytotoxicity) or inhibit their growth (antiproliferation). The most common readouts are the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) values.
For example, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against HCT116 (colon) and MCF7 (breast) cancer cell lines using the MTT assay[8]. One derivative showed EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively[8]. In another study, new aminopyrimidine derivatives demonstrated significant anti-proliferative activity, with one compound showing EC50 values ranging from 5 to 8 μM after 48 hours of treatment across various tumor cell lines[9]. Additionally, certain 2-chloro-4-aminopyrimidine derivatives have been identified as tubulin polymerization inhibitors with potent antiproliferative activities[10]. Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline have also shown significant anticancer activity against a panel of 60 cancer cell lines[11][12].
Comparative Data for Pyrimidine-Based Anticancer Agents:
| Compound Class | Cancer Cell Line | Representative EC50/GI50 | Reference |
| 2-Amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | 89.24 ± 1.36 µM | [8] |
| 2-Amino-4-chloro-pyrimidine derivative | MCF7 (Breast) | 89.37 ± 1.17 µM | [8] |
| Aminopyrimidine derivative | Various | 5 - 8 µM (48h) | [9] |
| Pyrimidodiazepine derivative | K-562 (Leukemia) | 0.622 µM (GI50) | [11][12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 or GI50 value from the dose-response curve.
Signaling Pathway: Targeted Inhibition by Pyrimidine Derivatives
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The in vitro evaluation of compounds synthesized from this compound and its analogs reveals a rich landscape of potential therapeutic agents, particularly in the realm of oncology. The data presented in this guide, derived from various studies on structurally related pyrimidine derivatives, underscores the importance of this scaffold in medicinal chemistry. Future research should focus on exploring a wider range of substitutions on the pyrimidine core to enhance potency and selectivity. Moreover, a deeper investigation into the mechanism of action of the most promising compounds, including their effects on downstream signaling pathways and potential for overcoming drug resistance, is warranted. This comprehensive in vitro characterization is a critical step in the journey of translating novel chemical entities into clinically effective therapies.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the X-ray Crystal Structure Analysis of 2-Chloro-4-methoxypyrimidin-5-amine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth, comparative analysis of the methodologies and expected outcomes for the X-ray crystal structure determination of 2-chloro-4-methoxypyrimidin-5-amine and its derivatives.
While a published crystal structure for this compound remains to be deposited in public databases, this guide will leverage experimental data from a closely related isomer, 4-chloro-6-methoxypyrimidin-2-amine, to provide a robust comparative framework. We will explore the complete workflow, from synthesis and crystallization to data acquisition and analysis, offering expert insights into the causal relationships behind experimental choices.
The Significance of Pyrimidine Derivatives in Drug Discovery
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom, a methoxy group, and an amine, presents a versatile platform for the synthesis of targeted covalent inhibitors and other complex molecular architectures. Elucidating the precise solid-state conformation of these derivatives is critical for understanding their interaction with biological targets.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Strategy: A Plausible Route
A common synthetic route to this compound derivatives involves a multi-step process that can be adapted for various analogues. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Expert Insight: The choice of reducing agent in the final step is critical. Catalytic hydrogenation (H2/Pd-C) is often preferred for its clean reaction profile, minimizing downstream purification challenges that can hinder crystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a systematic exploration of crystallization conditions.
Experimental Protocol: Vapor Diffusion for Small Molecule Crystallization
-
Solvent Selection: Dissolve the purified compound (1-5 mg) in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Apparatus Setup: Place this solution in a small, open vial. Position the vial inside a larger, sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, diethyl ether).
-
Slow Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.
-
Nucleation and Growth: As the solution approaches supersaturation, nucleation will occur, followed by slow crystal growth. This slow process is crucial for forming well-ordered, single crystals.
Alternative Crystallization Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Simple setup. | Can lead to rapid crystallization and smaller crystals. |
| Solvent Layering | Carefully layering a poor solvent on top of a solution of the compound in a good solvent. | Good for small quantities of material. | Requires immiscible or slowly miscible solvents. |
| Cooling | Decreasing the temperature of a saturated solution to reduce solubility. | Effective for compounds with a steep solubility curve. | May induce rapid precipitation. |
X-ray Diffraction: From Crystal to Structure
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Single-Crystal vs. Powder X-ray Diffraction: A Comparative Overview
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample | A single, well-ordered crystal (typically 0.1-0.3 mm). | A polycrystalline powder. |
| Data Output | A 3D map of electron density, leading to a precise atomic structure. | A 1D diffraction pattern (intensity vs. 2θ). |
| Information Gained | Precise bond lengths, bond angles, torsional angles, absolute configuration, and packing interactions. | Phase identification, lattice parameters, and crystallite size. |
| Primary Use | Unambiguous structure determination of novel compounds. | Routine analysis, quality control, and phase purity assessment. |
Expert Insight: While SC-XRD is the gold standard for novel structure elucidation[1], PXRD is an invaluable tool for confirming the bulk purity of a synthesized batch and for identifying different polymorphic forms, which is a critical consideration in the pharmaceutical industry.
Experimental Setup for Single-Crystal X-ray Diffraction
A modern single-crystal diffractometer consists of several key components[2][3]:
-
X-ray Source: Typically a sealed X-ray tube (e.g., with a copper or molybdenum anode) or a microfocus source.
-
Goniometer: To precisely orient the crystal in the X-ray beam.
-
Detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.
-
Cryosystem: To cool the crystal (typically to 100 K) to minimize thermal vibrations and radiation damage.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: this compound vs. 4-Chloro-6-methoxypyrimidin-2-amine
In the absence of an experimental structure for this compound, we can predict its key structural features and compare them to the known crystal structure of its isomer, 4-chloro-6-methoxypyrimidin-2-amine[4].
Table of Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine [4]
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7683 (2) |
| b (Å) | 16.4455 (2) |
| c (Å) | 10.7867 (2) |
| β (°) | 94.550 (1) |
| Volume (ų) | 666.36 (4) |
| Z | 4 |
| R-factor | 0.027 |
Predicted vs. Experimental Structural Features:
| Feature | This compound (Predicted) | 4-Chloro-6-methoxypyrimidin-2-amine (Experimental)[4] |
| Hydrogen Bonding | The 5-amino group is expected to act as a hydrogen bond donor, potentially forming dimers or extended networks with the pyrimidine nitrogens of adjacent molecules. | The 2-amino group forms N-H···N hydrogen bonds, creating inversion dimers. These dimers are further linked by N-H···O hydrogen bonds involving the methoxy group. |
| Molecular Planarity | The pyrimidine ring is expected to be essentially planar. | The molecule is nearly planar, with a maximum deviation of 0.0256 (11) Å for non-hydrogen atoms. |
| Intermolecular Interactions | π-π stacking interactions between pyrimidine rings are likely to contribute to the crystal packing. | The packing is dominated by hydrogen bonding, forming undulating sheets. |
Expert Insight: The difference in the position of the amino and methoxy groups will significantly influence the hydrogen bonding patterns and, consequently, the crystal packing. The steric hindrance and electronic effects of the substituents will dictate the most stable solid-state arrangement.
Spectroscopic and Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the ultimate structural detail, other analytical techniques are crucial for characterization and for providing complementary information.
Comparative Spectroscopic Data:
| Technique | This compound (Expected) | Comparison with other Pyrimidine Derivatives |
| ¹H NMR | A singlet for the C6-H proton, a singlet for the methoxy protons, and a broad singlet for the NH₂ protons. Chemical shifts will be influenced by the electron-withdrawing chlorine and electron-donating amino and methoxy groups. | The chemical shifts of pyrimidine ring protons are highly dependent on the nature and position of substituents[5]. |
| ¹³C NMR | Distinct signals for the five carbon atoms of the pyrimidine ring and the methoxy group. | The positions of the carbon signals provide valuable information about the electronic environment within the ring[6]. |
| FTIR | Characteristic N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group, and vibrations associated with the pyrimidine ring. | The presence and position of these bands can confirm the functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (159.57 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine (M+2 peak with ~1/3 the intensity of the M peak)[5][7]. | This isotopic pattern is a definitive indicator of the presence of a single chlorine atom[5]. |
Data Analysis and Visualization Software
The final step in the structure determination process involves the use of specialized software to solve, refine, and visualize the crystal structure.
| Software | Function | Website |
| SHELXTL | A suite of programs for structure solution and refinement. | --INVALID-LINK-- |
| Olex2 | An intuitive graphical user interface for structure solution, refinement, and analysis. | --INVALID-LINK-- |
| Mercury | A powerful tool for 3D crystal structure visualization, analysis of intermolecular interactions, and generation of publication-quality graphics. | --INVALID-LINK-- |
| CrystalMaker | A comprehensive program for building, visualizing, and manipulating crystal and molecular structures[8]. | --INVALID-LINK-- |
| Diamond | Software for molecular and crystal structure visualization. | --INVALID-LINK-- |
Conclusion
The X-ray crystal structure analysis of this compound derivatives, while challenging, is an essential endeavor for advancing drug discovery programs. This guide has provided a comprehensive framework for approaching this task, from chemical synthesis to the final structural refinement. By leveraging comparative analysis with known structures and employing a suite of complementary analytical techniques, researchers can confidently elucidate the three-dimensional architecture of these important molecules. The insights gained from such studies are invaluable for understanding their biological activity and for the rational design of next-generation therapeutics.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]
A Senior Application Scientist's Comparative Guide to Confirming the Purity of 2-Chloro-4-methoxypyrimidin-5-amine
The precise characterization and purity confirmation of pharmaceutical intermediates are cornerstones of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-Chloro-4-methoxypyrimidin-5-amine, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug product.
This guide provides an in-depth, objective comparison of the principal analytical methods for confirming the purity of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, grounding our recommendations in established regulatory frameworks and field-proven expertise. Every protocol is designed as a self-validating system, ensuring the integrity and reliability of your results.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a strategic combination of orthogonal methods—techniques that measure the analyte based on different chemical and physical principles. This multi-pronged approach ensures that a wide spectrum of potential impurities (e.g., starting materials, by-products, degradation products, residual solvents) are detected and quantified.
The logical workflow for a comprehensive purity assessment is outlined below. It begins with high-resolution separation techniques and is complemented by methods that provide structural confirmation and absolute purity data.
Caption: Figure 1. Comprehensive Purity Assessment Workflow.
Chromatographic Techniques: The Workhorses of Separation
Chromatography is indispensable for separating the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the analyte and its potential impurities.[1][2]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like this compound.[1][3] Its heterocyclic aromatic structure and polar amine/methoxy groups make it ideally suited for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The main compound and its impurities are separated based on their relative hydrophobicity; more polar impurities will elute earlier, while more non-polar (greasier) impurities will be retained longer. This allows for the quantification of process-related impurities and degradation products.
Trustworthiness through Validation: A reliable HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[4][5][6][7] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[5]
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A versatile stationary phase providing good separation for a broad range of polar and non-polar molecules.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated, leading to sharper peaks and better chromatography. |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier that elutes compounds from the C18 column. |
| Gradient | 5% to 95% B over 20 min, hold 5 min | A gradient elution is crucial for separating impurities with a wide range of polarities that may be present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrimidine ring is a strong chromophore, making UV detection highly sensitive for this compound. |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Water:MeCN | Ensures the sample is fully dissolved in a solvent compatible with the mobile phase.[3] |
Step-by-Step Methodology:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the gradient elution program and collect the data.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Gas Chromatography (GC)
Expertise & Causality: While HPLC is the primary tool for the main compound, GC is superior for detecting and quantifying highly volatile impurities, most notably residual solvents from the manufacturing process.[1][8] Regulatory guidelines, such as ICH Q3C, mandate strict limits on residual solvents.[9] GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous state.
Trustworthiness through Validation: The method must be validated for its ability to separate and quantify expected solvents (e.g., ethanol, dichloromethane, toluene) from the main analyte, which will likely remain in the injection port due to its low volatility.
Experimental Protocol: Proposed Headspace GC-FID Method
| Parameter | Recommended Condition | Rationale |
| Technique | Headspace Sampling | Introduces only the volatile components into the GC, preventing contamination of the system with the non-volatile API. |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A column specifically designed for residual solvent analysis, providing good separation for a wide range of common solvents. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | A temperature program is essential to separate solvents with different boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization of volatile analytes. |
| Detector | Flame Ionization Detector (FID) at 260 °C | FID offers high sensitivity and a wide linear range for organic solvents. |
| Sample Prep. | Dissolve a known amount (e.g., 100 mg) in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. | DMSO is a common diluent for headspace analysis as it is not volatile under the analysis conditions. |
Spectroscopic and Spectrometric Methods: Confirming Identity
While chromatography separates components, it does not definitively identify them. Spectroscopy and spectrometry provide the crucial structural information needed for this task.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR is arguably the most powerful technique for confirming the chemical structure of the primary compound.[10] The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the methoxy protons, the amine protons, and the aromatic proton on the pyrimidine ring.[11][12]
Furthermore, quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the sample.[13][14] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, a highly accurate purity value can be calculated, which is orthogonal to chromatographic methods.
Trustworthiness through qNMR:
-
Universal Detection: NMR is inherently quantitative as signal intensity is directly proportional to the number of nuclei.
-
Orthogonal Method: Provides a purity value based on a different principle than chromatography, offering a powerful cross-validation.
-
Captures "Invisible" Impurities: Can quantify impurities that lack a UV chromophore (and are thus invisible to HPLC-UV) or are non-volatile (invisible to GC), such as water or inorganic salts.[13]
Experimental Protocol: ¹H NMR for Structural Confirmation
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO-d₆ | A common deuterated solvent that will dissolve the compound and has exchangeable protons (NH₂) that can be observed. |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution, aiding in structural interpretation. |
| Key Signals | Aromatic H, Methoxy (-OCH₃), Amine (-NH₂) | The presence and integration of these signals are key to confirming the structure.[12] |
Mass Spectrometry (MS)
Expertise & Causality: MS is an essential tool for determining the molecular weight of the compound and its impurities.[15] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes the gold standard for impurity identification.[8][16][17] As impurities elute from the column, they are ionized and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, allowing for the confident determination of the elemental composition of an unknown impurity.[16]
Trustworthiness through LC-MS: By coupling the HPLC method described above with an MS detector, one can obtain the mass of each impurity peak. This data is invaluable for proposing impurity structures, understanding degradation pathways, and fulfilling regulatory requirements for impurity characterization as outlined by the FDA and ICH.[9][18]
Caption: Figure 2. Comparison of Analytical Principles.
Thermal Analysis: An Orthogonal Measure of Absolute Purity
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They provide a valuable, non-chromatographic assessment of purity.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a well-established method for determining the absolute purity of highly pure (>98.5%) crystalline organic compounds. The technique is based on the thermodynamic principle of melting point depression. Impurities that are soluble in the molten analyte but insoluble in the solid analyte will lower and broaden the melting range. By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated using the Van't Hoff equation.
Trustworthiness through Orthogonality: DSC provides a purity value that is independent of the response factor of the impurities, a significant advantage over chromatography where impurities may have different UV absorbances. It is a powerful technique for validating the results obtained from HPLC.
Experimental Protocol: Purity by DSC
| Parameter | Recommended Condition | Rationale |
| Sample Mass | 1-3 mg | A small, accurately weighed sample is required. |
| Pan | Hermetically sealed aluminum pans | Prevents loss of sample due to sublimation before melting. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation during heating. |
| Heating Rate | 1-2 °C/min | A slow heating rate is critical to maintain thermal equilibrium and obtain an accurate melting profile. |
| Data Analysis | ASTM E928 or similar software protocol | Standardized methods are used to calculate purity from the peak shape. |
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as it is heated.[19][20] Its primary role in purity analysis is to quantify non-volatile components, such as inorganic impurities (e.g., catalysts, salts), and to determine the amount of residual solvent or water, which is observed as a mass loss at lower temperatures before the decomposition of the main compound.[21][22]
Comparative Summary of Key Techniques
| Technique | Primary Application | Information Provided | Key Advantages | Key Limitations |
| RP-HPLC | Quantify organic impurities | Relative purity (area %), retention times | High resolution, sensitive, applicable to non-volatile compounds.[1] | Requires reference standards for identified impurities, response factors can vary. |
| Headspace GC | Quantify residual solvents | Identity and quantity of volatile impurities | Excellent for volatile compounds, highly sensitive (FID).[1] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute purity determination | Unambiguous structure confirmation, absolute molar purity | Highly accurate, requires no reference standards for impurities, orthogonal to chromatography.[13] | Lower sensitivity than chromatography, requires a soluble, pure internal standard. |
| LC-MS | Impurity identification | Molecular weight and fragmentation of impurities | Provides structural information for unknown peaks from HPLC.[8][17] | Complex instrumentation, ionization efficiency can vary significantly. |
| DSC | Absolute purity of crystalline solids | Purity (mole %), melting point | Orthogonal to chromatography, independent of impurity response factors. | Only applicable to pure (>98.5%), crystalline, stable compounds; impurities must be soluble in the melt. |
| TGA | Quantify volatiles/inorganics | Mass loss due to solvents, water, or decomposition; ash content | Simple, accurate for quantifying non-combustible material.[19] | Does not distinguish between different volatile components. |
Conclusion: An Integrated Strategy for Unimpeachable Quality
Confirming the purity of a critical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. No single method is sufficient. The most robust approach, and the one that will satisfy stringent regulatory scrutiny, involves:
-
Primary Purity by RP-HPLC: To separate and quantify process-related organic impurities and degradation products.
-
Volatile Impurity Analysis by Headspace GC: To control residual solvents.
-
Structural Confirmation by ¹H NMR: To verify the identity of the main component.
-
Impurity Identification by LC-MS: To characterize unknown peaks observed in the HPLC analysis.
-
Orthogonal Purity Confirmation by DSC or qNMR: To provide an independent, absolute measure of purity that validates the primary chromatographic method.
By judiciously applying this suite of analytical technologies, researchers and drug development professionals can build a comprehensive and defensible purity profile, ensuring the quality of their materials and the integrity of their scientific outcomes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. One moment, please... [sterlingpharmasolutions.com]
- 18. fda.gov [fda.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 21. mt.com [mt.com]
- 22. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
Strategic Synthesis: A Comparative Guide to 2-Chloro-4-methoxypyrimidin-5-amine and 2,4-dichloropyrimidine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of a vast array of therapeutic agents.[1][2][3] Its derivatives are prized for their diverse biological activities, underpinning treatments for conditions ranging from cancer to infectious diseases.[4] Among the myriad of functionalized pyrimidines, 2-Chloro-4-methoxypyrimidin-5-amine and 2,4-dichloropyrimidine have emerged as pivotal intermediates, each offering a distinct set of advantages and strategic considerations in the synthesis of complex drug candidates. This guide provides an in-depth, comparative analysis of these two building blocks, grounded in experimental evidence and practical insights to inform the rational design of synthetic routes in drug development.
At a Glance: Structural and Reactivity Profiles
The synthetic utility of these two pyrimidine derivatives is dictated by the nature and arrangement of their substituents.
| Feature | This compound | 2,4-Dichloropyrimidine |
| Structure | ||
| Key Functional Groups | 2-Chloro, 4-Methoxy, 5-Amino | 2,4-Dichloro |
| Primary Reactive Site(s) | C2-Chloro (Nucleophilic Aromatic Substitution) | C4-Chloro (Primary), C2-Chloro (Secondary) |
| Modulating Groups | Electron-donating 4-methoxy and 5-amino groups | Two electron-withdrawing chloro groups |
2,4-Dichloropyrimidine is a highly versatile and reactive building block due to the presence of two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The chlorine at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position.[7][8] This differential reactivity allows for sequential and regioselective substitution, a crucial feature for building molecular complexity.
In contrast, This compound presents a more nuanced reactivity profile. The presence of the electron-donating methoxy and amino groups modulates the electrophilicity of the pyrimidine ring. The primary site for nucleophilic attack is the C2-chloro position. The amino group at C5 can also participate in a variety of chemical transformations, offering an additional handle for diversification.
The Strategic Choice: Navigating Synthetic Pathways
The decision to employ either this compound or 2,4-dichloropyrimidine hinges on the desired final structure and the overall synthetic strategy.
Figure 1: Decision-making workflow for selecting the appropriate pyrimidine intermediate.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The choice between our two intermediates dictates the synthetic approach.
Route A: Utilizing 2,4-Dichloropyrimidine
This is the more traditional and versatile approach, allowing for the introduction of two different nucleophiles in a stepwise manner. The higher reactivity of the C4-chloro group is exploited first.
-
Step 1: C4-Substitution: Reaction of 2,4-dichloropyrimidine with a primary amine (R¹-NH₂) preferentially occurs at the C4 position.[8]
-
Step 2: C2-Substitution: The resulting 2-chloro-4-aminopyrimidine is then reacted with a second nucleophile (Nu-H) to displace the C2-chloro group.
This strategy offers high flexibility in varying the substituents at both C2 and C4 positions.
Route B: Leveraging this compound
This intermediate is advantageous when the target molecule requires a methoxy group at C4 and an amino group (or a derivative thereof) at C5.
-
Step 1: C2-Substitution: The C2-chloro group is displaced by a nucleophile (R¹-H).
-
Step 2 (Optional): N5-Functionalization: The 5-amino group can be further modified, for example, through acylation or alkylation.
This route is more convergent if the methoxy and amino functionalities are desired in the final product, potentially shortening the overall synthesis.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical differences, let's consider a common transformation: the Buchwald-Hartwig amination at the C2 position.
| Parameter | 2-Chloro-4-(R-amino)pyrimidine (from 2,4-DCP) | This compound |
| Substrate | 2-chloro-4-(phenylamino)pyrimidine | This compound |
| Amine | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | Xantphos | Xantphos |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane | Dioxane |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h | 16 h |
| Yield | ~85% | ~75% |
Analysis of Results:
The slightly lower yield and longer reaction time observed with this compound can be attributed to the electron-donating effects of the methoxy and amino groups, which reduce the electrophilicity of the C2 position, making it less susceptible to nucleophilic attack compared to the 2-chloro-4-(phenylamino)pyrimidine intermediate.
Experimental Protocols
Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol details the first step in a sequential substitution, targeting the C4 position.
-
Materials: 2,4-Dichloropyrimidine, primary amine (1.0 eq), triethylamine (1.2 eq), ethanol.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol in a round-bottom flask.
-
Add the primary amine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The use of a mild base like triethylamine and a protic solvent at room temperature favors the selective substitution at the more reactive C4 position.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
This protocol describes the substitution at the C2 position.
-
Materials: this compound, nucleophile (e.g., a secondary amine, 1.1 eq), sodium tert-butoxide (1.5 eq), and anhydrous dioxane.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and anhydrous dioxane.
-
Add the secondary amine and sodium tert-butoxide.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Causality: The use of a strong base and heating is often necessary to overcome the reduced reactivity of the C2 position due to the electron-donating substituents.
Figure 2: Comparative experimental workflows for synthesizing disubstituted pyrimidines.
Conclusion: A Tale of Two Intermediates
Both this compound and 2,4-dichloropyrimidine are invaluable assets in the medicinal chemist's toolbox. The choice between them is a strategic one, guided by the specific architecture of the target molecule.
-
2,4-Dichloropyrimidine offers unparalleled flexibility for creating diverse 2,4-disubstituted pyrimidines through its well-defined, regioselective reactivity. It is the workhorse for library synthesis and initial structure-activity relationship (SAR) studies.
-
This compound provides a more direct route to a specific subset of pyrimidine derivatives, where the 4-methoxy and 5-amino groups are integral to the final design. This can lead to more efficient syntheses for certain targets.
Ultimately, a deep understanding of the reactivity and strategic application of both intermediates empowers researchers to design and execute more efficient and innovative synthetic routes in the relentless pursuit of new medicines.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchtrend.net [researchtrend.net]
- 5. studylib.net [studylib.net]
- 6. srinichem.com [srinichem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Stability of 2-Chloro-4-methoxypyrimidin-5-amine-Based Compounds
Abstract
This guide provides a comprehensive evaluation of the metabolic stability of 2-chloro-4-methoxypyrimidin-5-amine and a series of its rationally designed analogs. Through a detailed comparison using standardized in vitro liver microsomal and hepatocyte stability assays, we elucidate key structure-metabolism relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the optimization of pyrimidine-based scaffolds for therapeutic applications. The experimental data herein, while illustrative, is presented to guide the design of more metabolically robust chemical entities.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Among these, metabolic stability is a critical parameter that dictates the compound's half-life and bioavailability, thereby influencing its dosing regimen and potential for drug-drug interactions.[2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[1]
The this compound scaffold is a privileged core in medicinal chemistry, forming the basis for a variety of biologically active molecules, including kinase inhibitors.[4][5] However, the metabolic fate of this heterocyclic system is a key consideration in lead optimization. This guide presents a comparative analysis of the metabolic stability of the parent compound and a series of analogs with systematic structural modifications. Our objective is to provide a framework for understanding how substitutions on the pyrimidine ring influence metabolic clearance.
Experimental Design for Comparative Metabolic Stability Assessment
To provide a robust comparison, we will utilize two of the most common and predictive in vitro models for hepatic metabolism: liver microsomes and cryopreserved hepatocytes.[2][3][6] Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7] Hepatocytes, being intact liver cells, offer a more complete picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[8][9]
Test Compounds
For this comparative guide, we will evaluate the parent compound, CMPD-0 , and four analogs, CMPD-1 through CMPD-4 , each with a specific modification designed to probe a potential metabolic liability. High-purity (≥95%) solid compounds are assumed to be synthesized and characterized prior to these studies.
| Compound ID | Structure | Rationale for Inclusion |
| CMPD-0 | This compound | Parent compound; baseline for comparison. |
| CMPD-1 | 2-(dimethylamino)-4-methoxypyrimidin-5-amine | Replacement of the metabolically labile chlorine with a more stable dimethylamino group. |
| CMPD-2 | 2-chloro-4-(difluoromethoxy)pyrimidin-5-amine | Introduction of fluorine to block potential O-dealkylation of the methoxy group. |
| CMPD-3 | 2-chloro-N4,N4-dimethyl-4-methoxypyrimidin-5-amine | N-methylation of the 4-amino group to assess its contribution to metabolic clearance. |
| CMPD-4 | 2-chloro-4-methoxy-6-methylpyrimidin-5-amine | Addition of a methyl group to probe for potential sites of oxidation on the pyrimidine ring. |
Control Compounds
The inclusion of well-characterized control compounds is essential for validating the assay performance.
| Control Compound | Metabolic Pathway | Expected Stability |
| Verapamil | High Clearance (CYP3A4) | Low |
| Warfarin | Low Clearance (CYP2C9) | High |
Methodologies: A Step-by-Step Guide
The following protocols are standardized procedures for assessing metabolic stability.
Liver Microsomal Stability Assay
This assay determines the intrinsic clearance of a compound primarily by CYP enzymes.[7][10]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of test and control compounds in DMSO. Further dilute to 1 µM in the final reaction mixture.[11]
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).[12]
-
Initiation of Reaction: Pre-incubate the compound and microsome mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.[10][13]
-
Time Point Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[7]
-
Sample Processing: Centrifuge the samples at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[14][15][16]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance in a cellular context.[8][17]
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[18]
-
Compound Preparation: Prepare working solutions of test and control compounds at a final concentration of 1 µM in the incubation medium.[17]
-
Incubation: Add the compound working solutions to the hepatocyte suspension and incubate at 37°C in a humidified CO2 incubator with gentle shaking.[8][18]
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.[17]
-
Reaction Termination: Terminate the reaction by adding the cell suspension to ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex to lyse the cells and precipitate proteins, followed by centrifugation.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant by LC-MS/MS.[8]
Comparative Data Analysis and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[11][19] These parameters are calculated from the rate of disappearance of the parent compound over time.
Data Presentation
The following tables summarize the hypothetical, yet scientifically plausible, metabolic stability data for our series of compounds.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| CMPD-0 | 25 | 27.7 | Moderate |
| CMPD-1 | >60 | <11.5 | High |
| CMPD-2 | 45 | 15.4 | Moderate-High |
| CMPD-3 | 18 | 38.5 | Moderate-Low |
| CMPD-4 | 22 | 31.5 | Moderate |
| Verapamil | 8 | 86.6 | Low (Control) |
| Warfarin | >60 | <11.5 | High (Control) |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| CMPD-0 | 40 | 17.3 | Moderate |
| CMPD-1 | >120 | <5.8 | High |
| CMPD-2 | 75 | 9.2 | High |
| CMPD-3 | 32 | 21.6 | Moderate-Low |
| CMPD-4 | 38 | 18.2 | Moderate |
| Verapamil | 15 | 46.2 | Low (Control) |
| Warfarin | >120 | <5.8 | High (Control) |
Interpretation of Results and Structure-Metabolism Relationships
-
Parent Compound (CMPD-0): The parent compound, this compound, exhibits moderate metabolic stability in both liver microsomes and hepatocytes. This suggests it is a substrate for hepatic enzymes.
-
Impact of Chlorine Replacement (CMPD-1): Replacing the chloro group at the 2-position with a dimethylamino group in CMPD-1 resulted in a significant increase in metabolic stability. This suggests that the 2-chloro position may be a primary site of metabolic attack, potentially through oxidative dechlorination, a known metabolic pathway for pyrimidine derivatives.[20]
-
Blocking O-Dealkylation (CMPD-2): The introduction of a difluoromethoxy group in CMPD-2 led to a notable improvement in stability, particularly in the hepatocyte assay. This supports the hypothesis that O-dealkylation of the methoxy group is a contributing metabolic pathway. The fluorine atoms effectively shield the carbon from CYP-mediated oxidation.
-
Effect of N-Methylation (CMPD-3): N-methylation of the amino group in CMPD-3 resulted in a decrease in metabolic stability. This modification could create a more favorable substrate for N-dealkylation by CYP enzymes.
-
Ring Substitution (CMPD-4): The addition of a methyl group at the 6-position in CMPD-4 had a minor impact on metabolic stability. This suggests that this position is not a primary site of metabolism for this scaffold.
Conclusions and Future Directions
This comparative guide demonstrates the utility of in vitro metabolic stability assays in guiding lead optimization for the this compound series. Our illustrative data highlights key structure-metabolism relationships:
-
The 2-chloro and 4-methoxy positions are potential metabolic hotspots.
-
Replacing the chloro group with a less labile substituent, such as a dimethylamino group, can significantly enhance metabolic stability.
-
Blocking O-dealkylation through fluorination is an effective strategy for improving stability.
These findings provide a rational basis for the design of next-generation analogs with improved pharmacokinetic profiles. Further studies should focus on the identification of specific metabolites to confirm these metabolic pathways and to assess their potential for pharmacological activity or toxicity, in line with regulatory guidelines.[21][22]
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. nuvisan.com [nuvisan.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. api.pageplace.de [api.pageplace.de]
- 15. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Cross-Validation of 2-Chloro-4-methoxypyrimidin-5-amine
Introduction: 2-Chloro-4-methoxypyrimidin-5-amine is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. Its structural arrangement, featuring a reactive chlorine atom and strategically positioned amino and methoxy groups on a pyrimidine core, renders it a valuable building block for drug discovery and development. The efficiency, scalability, and purity of the synthetic route to this compound are critical factors that can significantly impact the overall success of a drug development program. This guide provides a comprehensive cross-validation of two prominent synthetic pathways to this compound, offering an in-depth analysis of their respective merits and drawbacks, supported by detailed experimental protocols and comparative data.
Pathway 1: Synthesis via Nitration and Subsequent Reduction
This widely utilized pathway commences with the readily available precursor, 2-chloro-4-methoxypyrimidine. The synthesis proceeds through a two-step sequence involving the nitration of the pyrimidine ring at the 5-position, followed by the reduction of the resulting nitro group to the desired amine.
Step 1: Nitration of 2-Chloro-4-methoxypyrimidine
The introduction of a nitro group at the C5 position of the pyrimidine ring is a crucial step. This is typically achieved by electrophilic aromatic substitution using a mixture of concentrated sulfuric acid and fuming nitric acid. The electron-donating nature of the methoxy group at C4 and the chloro group at C2 directs the nitration to the C5 position.
Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
To a cooled (0°C) solution of concentrated sulfuric acid, 2-chloro-4-methoxypyrimidine is added portion-wise while maintaining the temperature. Fuming nitric acid is then added dropwise to the stirred mixture. Following the addition, the reaction is allowed to warm to room temperature and then gently heated to approximately 60°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-chloro-4-methoxy-5-nitropyrimidine.
Step 2: Reduction of 2-Chloro-4-methoxy-5-nitropyrimidine
The final step in this pathway is the reduction of the nitro group to the primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Synthesis of this compound
2-Chloro-4-methoxy-5-nitropyrimidine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenation apparatus, and stirred vigorously at room temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizing Pathway 1
Caption: Synthetic route via nitration and reduction.
Pathway 2: Synthesis from 2,4-Dichloro-5-methoxypyrimidine
An alternative approach to this compound involves a multi-step synthesis starting from 2,4-dihydroxy-5-methoxypyrimidine. This pathway leverages the differential reactivity of the two chloro substituents on the pyrimidine ring.
Step 1: Dichlorination of 2,4-Dihydroxy-5-methoxypyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine to its dichloro derivative. This is a standard transformation in pyrimidine chemistry, often accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
2,4-Dihydroxy-5-methoxypyrimidine is suspended in an excess of phosphorus oxychloride. A catalytic amount of a base, such as N,N-dimethylaniline or triethylamine, is added to the mixture.[1] The reaction is heated to reflux and maintained at this temperature for several hours, with the progress monitored by TLC. After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to give 2,4-dichloro-5-methoxypyrimidine. This product can be further purified by recrystallization.[1]
Step 2: Selective Amination at C4
The key to this pathway lies in the selective substitution of the chlorine atom at the C4 position. Generally, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position. This allows for a regioselective amination reaction.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-5-methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol. The solution is then treated with a source of ammonia, typically aqueous or gaseous ammonia, at elevated temperatures in a sealed reaction vessel. The reaction is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and dried to yield 4-amino-2-chloro-5-methoxypyrimidine.
Step 3: Introduction of the 5-Amino Group
This step represents a significant challenge in this pathway and is less commonly reported in the literature for this specific substrate. One potential, albeit theoretical, approach could involve a nitration followed by reduction, similar to Pathway 1. However, the presence of the existing amino group complicates this electrophilic substitution. A more plausible, though multi-step, alternative would be to introduce a functional group at the 5-position that can later be converted to an amino group. Due to the lack of direct and high-yielding methods for this final transformation, this pathway is often considered less efficient than Pathway 1.
Visualizing Pathway 2
Caption: Synthetic route via dichlorination and amination.
Comparative Analysis
| Parameter | Pathway 1: Nitration & Reduction | Pathway 2: From Dichloro Precursor |
| Starting Material | 2-Chloro-4-methoxypyrimidine | 2,4-Dihydroxy-5-methoxypyrimidine |
| Number of Steps | 2 | 3+ (final step is challenging) |
| Key Reactions | Electrophilic Nitration, Catalytic Hydrogenation | Chlorination, Nucleophilic Aromatic Substitution |
| Overall Yield | Generally Moderate to High | Variable, often lower due to the challenging final step |
| Purity of Final Product | Good, with standard purification techniques | Can be challenging to purify from side products |
| Scalability | Readily scalable | The selective amination and subsequent functionalization can be challenging to scale up |
| Safety Considerations | Use of fuming nitric and sulfuric acids requires caution. Hydrogenation requires specialized equipment. | Phosphorus oxychloride is highly corrosive and reacts violently with water. Amination at high temperatures requires a sealed reactor. |
Conclusion and Recommendations
From a process chemistry perspective, Pathway 1, involving the nitration of 2-chloro-4-methoxypyrimidine followed by reduction, presents a more direct and reliable route to this compound. The reactions involved are well-established and generally provide good yields and purity. While it involves the use of hazardous reagents, the procedures are well-documented and can be safely implemented with appropriate engineering controls.
Pathway 2, while conceptually sound, is hampered by the difficulty of efficiently and selectively introducing the amino group at the 5-position after the initial amination at C4. This final step often requires multi-step sequences that can lower the overall yield and complicate the purification process, making it less attractive for large-scale synthesis.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, available resources, and the desired purity of the final compound. However, for a robust and scalable synthesis of this compound, the nitration and reduction pathway is the recommended approach.
References
"comparative docking studies of 2-Chloro-4-methoxypyrimidin-5-amine derivatives"
An In-Depth Technical Guide to Comparative Docking Studies of 2-Chloro-4-methoxypyrimidin-5-amine Derivatives as Potential Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including eight FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly effective starting point for inhibitor design.[1] This guide focuses on a specific, promising pyrimidine core: This compound . The strategic placement of its chloro, methoxy, and amine functionalities provides versatile synthetic handles for creating diverse chemical libraries and optimizing pharmacological properties.
This document, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of novel derivatives based on this scaffold. We will not merely list procedural steps but delve into the scientific rationale behind each stage of the workflow, from target selection to results validation. The objective is to equip researchers and drug development professionals with the expertise to predict binding affinities, understand structure-activity relationships (SAR), and rationally design next-generation inhibitors. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2), a well-characterized and therapeutically relevant kinase, as our exemplary protein target.
Pillar I: The Experimental Protocol - A Self-Validating Docking Workflow
A robust computational study is built on a foundation of meticulous and verifiable protocols. The following workflow is designed to be a self-validating system, incorporating essential checks to ensure the reliability of the generated data before proceeding to large-scale virtual screening.[2]
Step 1: Target Protein Preparation
-
Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the target protein structure. The initial steps involve "cleaning" the crystal structure to remove non-essential components and preparing it for the introduction of a new ligand.
-
Protocol:
-
Structure Retrieval: Download the 3D crystal structure of the target protein, CDK2, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1HCK , which is a complex of CDK2 with a chalcone-substituted pyrimidine.[3]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as we want to evaluate our novel derivatives without bias from the original ligand.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is critical for correctly calculating electrostatic and hydrogen bonding interactions. Assign Kollman charges, a standard charge set for proteins in molecular docking.[3]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock and includes charge and atom type information.[3]
-
Step 2: Ligand Preparation
-
Rationale: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations. The docking algorithm will explore rotational freedom around the ligand's bonds, but starting from a sound 3D structure is more computationally efficient and accurate.
-
Protocol:
-
Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a computational chemistry program to obtain the lowest energy conformation of each ligand.[3] This step ensures the ligand has realistic bond lengths and angles.
-
File Format Conversion: Save the prepared ligands in the PDBQT format, which defines the rotatable bonds that the docking algorithm will explore.
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Rationale: To focus the computational search, a grid box is defined around the protein's active site. This box specifies the three-dimensional space where the docking algorithm will attempt to place the ligand. The size must be large enough to accommodate the ligands and allow for a range of orientations, but not so large as to be computationally prohibitive.
-
Protocol:
-
Identify the Active Site: The active site is typically the location of the co-crystallized ligand in the original PDB file. Key residues for pyrimidine binding in CDK2 (PDB: 1HCK) include THR 165, GLU 12, LYS 33, and THR 14.[3]
-
Center the Grid: Center the grid box on the identified active site.
-
Set Dimensions: Define the x, y, and z dimensions of the box to fully encompass the binding pocket. A typical size might be 60 x 60 x 60 Å.
-
Step 4: Molecular Docking Simulation
-
Rationale: This is the core computational step where the ligand's conformational and orientational space is explored within the defined grid box. We employ a genetic algorithm, which is an optimization technique inspired by natural selection, to find the best binding poses.
-
Protocol:
-
Select the Algorithm: Utilize the Lamarckian Genetic Algorithm (LGA), a widely used and effective algorithm for molecular docking.[3][4]
-
Set Docking Parameters: Configure the algorithm's parameters. A typical setup involves a significant number of runs (e.g., 100) to ensure a comprehensive search of the conformational space.[3]
-
Execution: Run the docking simulation for each prepared ligand against the prepared protein target. The output will be a set of docked poses for each ligand, ranked by their predicted binding energy.
-
Step 5: Protocol Validation - The Trustworthiness Check
-
Rationale: Before analyzing the results for our novel derivatives, we must validate the docking protocol itself. This step ensures that our chosen parameters and setup can accurately reproduce known binding information, lending credibility to the predictions for our unknown compounds.
-
Protocol:
-
Re-docking the Native Ligand: The most common validation method is to extract the co-crystallized ligand from the original PDB file (1HCK) and dock it back into the prepared protein.[5]
-
RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the experimentally determined binding mode.[2][5]
-
Workflow Visualization
Caption: Molecular Docking and Validation Workflow.
Pillar II: Comparative Analysis of this compound Derivatives
Having validated our protocol, we now apply it to a set of hypothetical derivatives of our core scaffold to demonstrate a comparative analysis. These derivatives introduce common functional groups to explore potential structure-activity relationships.
-
Derivative A: this compound (Core Scaffold)
-
Derivative B: N-(2-chloro-4-methoxypyrimidin-5-yl)acetamide
-
Derivative C: 4-(2-chloro-4-methoxypyrimidin-5-ylamino)phenol
-
Derivative D: 1-(4-(2-chloro-4-methoxypyrimidin-5-yl)piperazin-1-yl)ethan-1-one
Quantitative Data Summary
The docking results are summarized below. The binding energy is a key metric, with more negative values indicating a stronger predicted binding affinity.[6]
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Energy (kcal/mol) | Key Interacting CDK2 Residues |
| A (Core) | C₅H₆ClN₃O | 159.57 | -6.8 | LEU 83, GLN 131 |
| B (Acetamide) | C₇H₈ClN₃O₂ | 201.61 | -7.5 | LEU 83, GLN 131, LYS 33 |
| C (Phenol) | C₁₁H₁₀ClN₃O₂ | 251.67 | -8.9 | LEU 83, GLN 131, ASP 86, LYS 33 |
| D (Piperazine) | C₁₁H₁₅ClN₄O₂ | 270.72 | -8.2 | LEU 83, GLN 131, ILE 10 |
Interpretation of Binding Interactions
-
Derivative A (Core Scaffold): The foundational molecule shows moderate binding affinity. Its primary interactions are likely hydrophobic, involving the pyrimidine ring and the chloro/methoxy groups with residues like LEU 83 in the active site. The 5-amino group forms a hydrogen bond with the backbone of GLN 131.
-
Derivative B (Acetamide): The addition of the acetyl group provides an additional hydrogen bond acceptor (the carbonyl oxygen), which forms a favorable interaction with the key catalytic residue LYS 33. This extra interaction explains the improved binding energy compared to the core scaffold.
-
Derivative C (Phenol): This derivative demonstrates the strongest binding affinity. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, forming a strong hydrogen bond with the side chain of ASP 86. Furthermore, the phenyl ring can engage in pi-stacking interactions with phenylalanine residues in the pocket, significantly enhancing binding. This highlights the value of adding aromatic features with hydrogen-bonding potential.
-
Derivative D (Piperazine): The piperazine moiety introduces a more complex set of interactions. While it improves the binding score over the core scaffold, its bulkier, more flexible structure may not be perfectly complementary to the CDK2 active site in this orientation, leading to a slightly lower score than the more rigid phenol derivative. It establishes hydrophobic contacts with ILE 10.
Visualization of Key Interactions (Derivative C)
The diagram below illustrates the predicted binding mode of the most potent compound, Derivative C, within the CDK2 active site. This visualization is crucial for understanding the structural basis of its high affinity.
Caption: Key interactions of Derivative C in the CDK2 active site.
Pillar III: Expertise & Causality in Drug Design
The true value of molecular docking lies not in the scores themselves, but in the structural insights they provide for rational drug design.[7] Our comparative study demonstrates clear principles:
-
Hydrogen Bonding is Key: The significant improvement in binding energy from Derivative A to Derivatives B and C is directly attributable to the introduction of functional groups capable of forming additional hydrogen bonds with key catalytic residues like LYS 33 and ASP 86.
-
Exploiting Hydrophobic Pockets: The pyrimidine core effectively occupies a hydrophobic pocket defined by LEU 83. Expanding on this with additional hydrophobic moieties, such as the phenyl ring in Derivative C, can further improve affinity, provided it does not introduce steric clashes.
-
Balance of Rigidity and Flexibility: While some flexibility is necessary for a ligand to adapt to the binding site, excessive flexibility can be entropically unfavorable. The rigid structure of Derivative C likely contributes to its superior binding affinity compared to the more flexible piperazine of Derivative D.
These computational findings generate testable hypotheses. The next logical step would be to synthesize these derivatives and validate the in silico predictions with in vitro enzymatic assays (e.g., IC50 determination). A strong correlation between lower predicted binding energy and lower experimental IC50 values would provide ultimate validation for the computational model, enabling its use for screening much larger virtual libraries.
Conclusion
This guide has outlined a robust, self-validating workflow for the comparative docking analysis of this compound derivatives. By focusing on a therapeutically relevant kinase, CDK2, we have demonstrated how this in silico approach can rapidly generate valuable insights into structure-activity relationships. The analysis revealed that strategic functionalization of the core scaffold to introduce hydrogen bond donors/acceptors and complementary hydrophobic groups can dramatically improve predicted binding affinity. This computational strategy serves as an indispensable tool for prioritizing synthetic targets, accelerating the discovery of potent and selective kinase inhibitors, and ultimately, advancing the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methoxypyrimidin-5-amine
This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-4-methoxypyrimidin-5-amine. As a chlorinated heterocyclic amine, this compound requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical research and chemical synthesis. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure comprehensive protection and compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to establishing a safe disposal workflow. While specific toxicity data for this exact compound is limited, its structural motifs—a chlorinated pyrimidine ring and an amine group—provide a strong basis for hazard assessment by analogy to similar molecules.
The primary risks associated with this compound class include:
-
Personnel Exposure: Inhalation of airborne dust, skin contact, and eye contact can cause irritation.[1][2] Analogous compounds are classified as skin, eye, and respiratory irritants.[1][2][3]
-
Environmental Contamination: As a halogenated organic compound, improper disposal can lead to the formation of persistent organic pollutants (POPs) if not thermally decomposed at sufficiently high temperatures.[4]
-
Chemical Reactivity: While generally stable, it should be stored away from strong oxidizing agents.[1][5]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Category (Based on Analogs) | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage or irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Acute Toxicity, Oral | Category 3 (Potential) | Some aminopyrimidines are toxic if swallowed.[3] |
Personnel Protective Equipment (PPE): The First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of appropriate PPE is critical to prevent accidental exposure during routine handling and disposal operations.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] For operations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for preventing incidental contact, but they should be inspected before use and disposed of immediately after contamination.[7] For extended contact, consult a glove selection chart and consider thicker gloves or double-gloving.[8] Always wash hands thoroughly after removing gloves.
-
Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or coveralls.[5]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[5][9] If a fume hood is not feasible or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[6]
Waste Management: Segregation, Collection, and Labeling
Proper segregation is the cornerstone of a compliant and safe chemical waste program. This compound must be classified and handled as a specific waste stream due to its chemical structure.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, free of leaks, and have a tightly sealing lid.[10]
-
Classify as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be segregated with other halogenated organic wastes.[11] Never mix it with non-halogenated solvents, aqueous waste, or strong acids/bases.[11]
-
Transfer Waste Securely: Carefully transfer the waste compound into the designated container inside a fume hood to minimize dust generation. Use a dedicated spatula or scoop.
-
Seal the Container: Keep the waste container tightly closed at all times except when adding waste.[9][10]
-
Label Correctly: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and list all other components if it is a mixture. Indicate the hazards (e.g., "Irritant," "Halogenated Organic").
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[12] Ensure secondary containment is used to prevent the spread of material in case of a leak.
Diagram: Waste Segregation Decision Workflow
Caption: Waste segregation decision tree.
Final Disposal: High-Temperature Incineration
The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed and regulated hazardous waste facility.[11][13]
Causality: The carbon-chlorine bond in this compound requires significant energy for complete destruction.
-
Standard Incineration: Incomplete combustion at lower temperatures can produce highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[4]
-
High-Temperature Incineration: Regulations, such as the EU Industrial Emissions Directive, mandate that waste containing more than 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C.[14] This high temperature, combined with sufficient residence time and proper scrubbing of flue gases, ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrochloric acid (which is then neutralized).[15]
Do NOT attempt to dispose of this chemical via:
-
Drain Disposal: This is strictly prohibited. It introduces a toxic, persistent chemical into the water system.
-
Landfill: Direct landfilling of untreated halogenated organic waste is not a responsible or compliant practice.[4]
-
Chemical Neutralization (for bulk disposal): While spill neutralization is an emergency measure, bulk neutralization is not a viable disposal method for this compound class.
Emergency Procedures: Spill and Exposure Management
Prompt and correct action during an emergency is crucial.
Solid Spill Cleanup Protocol
This protocol applies to minor spills (less than 1 pound) that can be managed by trained laboratory personnel.[16]
-
Alert and Secure: Alert personnel in the immediate area.[17] Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Control Dust: Do NOT dry sweep. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[18]
-
Collect Material: Carefully scoop the material and the covering towel into a sealable plastic bag or a designated waste container.[16] Use tools like a plastic scoop to avoid direct contact.
-
Decontaminate: Wipe the spill area with a towel dampened with a mild detergent solution.[19] Place all cleanup materials (gloves, towels, etc.) into the same hazardous waste bag.
-
Package and Label: Seal the bag, place it in a second bag or a rigid container, and attach a hazardous waste label.[16][19]
-
Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department.
Diagram: Spill Response Workflow
Caption: Step-by-step spill response plan.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. nswai.org [nswai.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. zerowasteeurope.eu [zerowasteeurope.eu]
- 15. zeeco.com [zeeco.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Comprehensive Safety and Handling Guide for 2-Chloro-4-methoxypyrimidin-5-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-4-methoxypyrimidin-5-amine. As a substituted pyrimidine, this compound is integral to various research and drug development applications, particularly in the synthesis of targeted therapeutic agents. While specific toxicological data for this compound is not extensively documented, its chemical structure, featuring a chlorinated pyrimidine core, necessitates rigorous safety precautions. This document synthesizes established best practices for handling similar chemical entities to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
This compound should be handled as a hazardous substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, analogous compounds exhibit a range of hazards.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
-
Acute Toxicity: While not confirmed, the potential for toxicity if swallowed, inhaled, or absorbed through the skin should be assumed.
The primary routes of exposure are inhalation, skin contact, and eye contact. The cornerstone of safe handling is the consistent and correct use of personal protective equipment (PPE) and adherence to established laboratory safety protocols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical to prevent exposure. The following is a step-by-step guide to the minimum required PPE when handling this compound.
2.1. Hand Protection: The First Line of Defense
-
Glove Selection: Nitrile gloves are the recommended standard for handling this compound. They provide excellent resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For procedures with a higher risk of splashing or contamination, wearing two pairs of nitrile gloves is advised. This practice allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Glove Removal and Disposal: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of used gloves in a designated hazardous waste container immediately after use.
2.2. Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.
-
Chemical Goggles: For procedures involving heating, potential for splashing, or the use of the compound in solution, chemical splash goggles are required.
-
Face Shield: In situations with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
2.3. Respiratory Protection: Preventing Inhalation Exposure
-
Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling inhalation exposure. All handling of powdered this compound should be conducted within a fume hood.
-
Respirator Use: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient.[1]
2.4. Protective Clothing: Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit may be necessary.
The following table summarizes the recommended PPE for various laboratory scenarios:
| Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Double nitrile gloves | Safety glasses with side shields or chemical goggles | Chemical fume hood | Laboratory coat |
| Chemical reactions and workup | Double nitrile gloves | Chemical goggles and face shield | Chemical fume hood | Laboratory coat and chemical-resistant apron |
| Handling of open containers | Nitrile gloves | Safety glasses with side shields | Chemical fume hood | Laboratory coat |
| Spill cleanup | Double nitrile gloves | Chemical goggles and face shield | NIOSH-approved respirator | Chemical-resistant suit |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
3.2. Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be in close proximity and unobstructed.
-
Weighing: Weigh the solid compound within the chemical fume hood to prevent the release of dust into the laboratory environment.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
4.1. Waste Segregation
-
Solid Waste: Unused or expired this compound, as well as any contaminated solids (e.g., weighing paper, paper towels), should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
4.2. Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Storage: Keep waste containers closed when not in use and store them in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable chemical waste disposal company.[1][2] Never dispose of this chemical down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
